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Dysprosium(III) oxide

Cat. No.: B7800978
M. Wt: 373.00 g/mol
InChI Key: NLQFUUYNQFMIJW-UHFFFAOYSA-N
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Description

Overview of Rare Earth Oxide Materials in Advanced Scientific Inquiry

Rare earth oxides (REOs) are a group of seventeen chemically similar elements, including the lanthanide series, scandium, and yttrium. wikipedia.org These elements are not as "rare" as their name suggests, but their extraction and separation into pure forms can be complex and costly. wikipedia.org In scientific research, REOs are prized for their unique electronic, magnetic, and optical properties, which stem from their electron configurations. researchgate.net

These properties make them indispensable in a wide array of advanced applications. researchgate.net For instance, they are crucial components in catalysts, ceramics, glass, permanent magnets, and luminescent materials. researchgate.net The development of high-entropy oxides, including those containing rare earths, is a rapidly emerging field, promising multifunctional materials with enhanced durability, efficiency, and sustainability for next-generation technologies like solid oxide fuel cells. mdpi.com The ability to fine-tune the properties of these materials by combining different rare earth elements opens up vast possibilities for innovation in materials science. mdpi.com

Academic Significance of Dysprosium(III) Oxide within Diverse Research Fields

This compound stands out among rare earth oxides due to its exceptional thermal stability, high dielectric constant, and a wide band gap. sigmaaldrich.com These characteristics make it a subject of intense academic and industrial research for a multitude of applications.

In the realm of nuclear energy , its high thermal neutron absorption cross-section makes it a vital component in control rods for nuclear reactors. wikipedia.orgaemree.comrsc.org Dysprosium oxide-nickel cermets (a composite of ceramic and metal) are used to regulate fission processes, ensuring the safe and efficient operation of nuclear facilities. rsc.orgebsco.com Unlike other materials, it does not swell or contract under prolonged neutron bombardment. rsc.org

The electronics and data storage industries also heavily rely on dysprosium and its compounds. Its high magnetic susceptibility is crucial for data storage applications, such as in hard disks. wikipedia.org Furthermore, dysprosium oxide is investigated for its potential in magneto-optical recording materials. stanfordmaterials.com

In optics and photonics , Dy2O3 is used in the manufacturing of specialized glass, lasers, and phosphors. wikipedia.orgtreibacher.com It is a key ingredient in high-intensity metal-halide lamps, contributing to a bright, white light spectrum. wikipedia.orgtreibacher.com Dysprosium-doped crystals are essential for creating high-powered laser systems used in industrial and medical applications. aemree.com

The field of advanced ceramics utilizes dysprosium oxide for its ability to withstand extreme temperatures, making it suitable for high-temperature applications where conventional materials would fail. aemree.com It is also explored as an additive to enhance the properties of other ceramic materials. stanfordmaterials.com A novel CaO-based material supported with Dy2O3 has shown excellent performance for thermochemical energy storage in solar power plants due to its high sintering resistance. frontiersin.org

Recent research has also ventured into the nanoscale applications of dysprosium oxide. Dysprosium oxide nanoparticles are being synthesized and studied for their potential in various fields, including as reinforcing agents for other materials and as catalysts. wikipedia.orgscientific.net Hydrothermal synthesis methods are being optimized to produce uniform, spherical nanoparticles for potential biomedical applications. scientific.net

Historical Context of this compound Isolation and Early Studies

The story of dysprosium and its oxide is one of perseverance. In 1886, the French chemist Paul-Émile Lecoq de Boisbaudran was the first to identify dysprosium. wikipedia.orgwikiwand.com He achieved this by separating its oxide from holmium oxide, which itself had been discovered in erbium ores just a few years earlier. wikipedia.orgstanfordmaterials.com

The process of isolating dysprosium was painstaking. De Boisbaudran dissolved the oxide in acid and then used ammonia (B1221849) to precipitate the hydroxide (B78521). wikipedia.orgwikiwand.com It reportedly took him over 30 attempts to finally isolate the element from its oxide. wikipedia.orgwikiwand.com He aptly named the new element "dysprosium," derived from the Greek word dysprositos, meaning "hard to get." wikipedia.orgstanfordmaterials.comwikiwand.com

However, it wasn't until the early 1950s that a relatively pure form of dysprosium metal was obtained. This was made possible by the development of ion-exchange techniques by Frank Spedding at Iowa State University. wikipedia.orgrsc.org This breakthrough paved the way for a deeper understanding of dysprosium's properties and the subsequent development of its numerous applications.

Properties of this compound

PropertyValueSource
Chemical Formula Dy₂O₃ aez.com.trnih.gov
Molar Mass 373.00 g/mol aez.com.trnih.gov
Appearance Pastel yellowish-greenish, slightly hygroscopic powder wikipedia.org
Density 7.81 g/cm³ aez.com.tr
Melting Point 2,340 °C (4,244 °F) aez.com.tr
Solubility in Water Insoluble aez.com.tr
Crystal Structure Cubic below ~1870°C; Monoclinic and/or Hexagonal above stanfordmaterials.com

Synthesis of this compound

This compound can be synthesized through various methods, each offering different advantages in terms of particle size, uniformity, and purity.

One common method is the direct combustion of dysprosium metal in air: 4 Dy + 3 O₂ → 2 Dy₂O₃ wikipedia.org

Another approach involves the thermal decomposition of dysprosium salts, such as dysprosium hydroxide or dysprosium nitrate (B79036). wikipedia.org For instance, dysprosium hydroxide decomposes at elevated temperatures to form DyO(OH), which then further decomposes to this compound. wikipedia.org

More advanced synthesis techniques focus on producing nanoparticles with specific characteristics. These methods include:

Homogeneous Precipitation: This technique involves aging a solution of a dysprosium salt (like DyCl₃) in the presence of a reagent like urea (B33335) at an elevated temperature to produce uniform, spherical, and amorphous particles that can be converted to the oxide upon heating. researchgate.net

Hydrothermal Synthesis: This method uses high-temperature and high-pressure conditions to synthesize nanoparticles. scientific.netgoogle.com By using templates like polyethylene (B3416737) glycol (PEG), researchers can control the shape and prevent agglomeration of the nanoparticles, which is particularly important for biomedical applications. scientific.net

Calcination of Metal-Organic Frameworks (MOFs): Dysprosium-based MOFs can be used as precursors. By heating the MOF in air at high temperatures (e.g., 650 °C), the organic linkers are removed, leaving behind well-defined nano- to micro-scale particles of this compound. nanochemres.orgnanochemres.org

Applications of this compound in Research

Catalysis

This compound is increasingly being investigated for its catalytic properties. Rare earth oxides, in general, can enhance the performance of various catalytic systems. stanfordmaterials.com Dy₂O₃ can be used as a catalyst itself or as a support for other catalytically active materials. stanfordmaterials.com Its unique electronic properties make it a valuable material in accelerating chemical reactions in processes like the production of fine chemicals and polymers. aemree.com Research has shown that Dy₂O₃ nanoparticles can act as effective catalysts due to their high surface area. wikipedia.org Furthermore, nanocomposites of Dy₂O₃ with materials like titanium dioxide (TiO₂) are being explored for enhanced photocatalytic and electrocatalytic applications, such as in water splitting for hydrogen production and in the oxygen reduction reaction in alkaline electrolytes. acs.org

Ceramic Materials

The high melting point and thermal stability of this compound make it an excellent material for high-temperature ceramic applications. aemree.comedge-techind.com It is used as a reinforcing agent to improve the properties of other ceramic materials. stanfordmaterials.com For instance, dysprosium titanate, derived from dysprosium oxide, is a potential material for control rods in pressurized water reactors due to its high melting point and resistance to forming radioactive substances. stanfordmaterials.com Additionally, Dy₂O₃-based ceramics are being developed for magneto-optical applications, such as Faraday rotators, which are essential components in optical isolators and sensors. optica.org

Nuclear Applications

As previously mentioned, the most significant nuclear application of this compound is in control rods for nuclear reactors. rsc.orgebsco.comtreibacher.com Its high capacity to absorb thermal neutrons without undergoing significant changes in its physical dimensions makes it a reliable material for controlling the rate of fission reactions. rsc.org Dysprosium oxide is often combined with nickel to form cermets for this purpose. rsc.orgebsco.com This application is critical for the safety and efficiency of nuclear power generation. aemree.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Dy2O3 B7800978 Dysprosium(III) oxide

Properties

IUPAC Name

oxo(oxodysprosiooxy)dysprosium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Dy.3O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQFUUYNQFMIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Dy]O[Dy]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Dy2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies for Dysprosium Iii Oxide Systems

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods are widely utilized for the synthesis of Dysprosium(III) oxide powders and nanoparticles due to their versatility and ability to yield materials with high purity and homogeneity. These techniques involve the precipitation or decomposition of dysprosium-containing precursors in a liquid medium.

Combustion synthesis is a rapid and energy-efficient method for producing fine, crystalline this compound nanoparticles. unsri.ac.id This process involves an exothermic reaction between a dysprosium salt (typically a nitrate) acting as an oxidizer and an organic fuel, such as urea (B33335) or glycine (B1666218). samaterials.comsigmaaldrich.com The reaction is initiated by heating the aqueous precursor solution, leading to a self-sustaining combustion process that yields a voluminous, fluffy powder. wikipedia.orguu.nl

One of the key advantages of this method is the ability to produce nanoparticles without the need for subsequent high-temperature calcination, although post-synthesis heat treatment can be used to further control the crystallite size. sigmaaldrich.comuu.nl For instance, Dy₂O₃ nanoparticles synthesized via a combustion method without calcination can exhibit a cubic structure with crystallite sizes around 24 nm. sigmaaldrich.com Applying calcination at temperatures ranging from 450°C to 650°C can increase the average crystallite size from approximately 28 nm to 41 nm. uu.nl

Table 1: Effect of Calcination Temperature on Dy₂O₃ Crystallite Size in Combustion Synthesis

Calcination Temperature (°C) Average Crystallite Size (nm)
No Calcination 24
450 28
550 35

This table presents data on the influence of post-synthesis calcination temperature on the average crystallite size of this compound nanoparticles prepared by combustion synthesis.

The choice of fuel and the fuel-to-oxidizer molar ratio are critical parameters that influence the characteristics of the final product, such as crystallite size and surface morphology. researchgate.net For example, using glycine as a fuel with a specific cation-to-glycine molar ratio has been shown to produce very fine Dy₂O₃ powder. sigmaaldrich.com

Homogeneous precipitation is a technique renowned for producing highly uniform, spherical, and monodispersed nanoparticles. google.comcapes.gov.br This method involves the slow and controlled generation of a precipitating agent throughout the solution, which avoids localized high concentrations and promotes uniform particle growth. wikipedia.org Urea is a commonly used precipitating agent in this process for the synthesis of this compound. capes.gov.brresearchgate.net

In a typical procedure, an acidic solution containing a dysprosium salt, such as Dysprosium(III) chloride (DyCl₃), is heated in the presence of urea. capes.gov.br The thermal decomposition of urea gradually releases hydroxide (B78521) ions, leading to the slow and uniform precipitation of a dysprosium precursor, typically a hydroxide or carbonate. google.comcapes.gov.br This precursor is amorphous and consists of spherical particles. capes.gov.brresearchgate.net Subsequent calcination of this precursor at elevated temperatures, for example above 650°C, converts it into crystalline this compound while retaining the spherical morphology of the precursor particles. researchgate.netsc.edu

Several experimental parameters have a significant impact on the final particle size and distribution. wikipedia.orggoogle.com The concentration of the dysprosium cation ([Dy³⁺]) has been found to have a strong influence, while the concentration of urea and the aging time have a weaker effect. google.comresearchgate.netmdpi.com The presence of certain ions, like chloride (Cl⁻), can also affect the growth and agglomeration of the particles. google.commdpi.com An aggregation mechanism is often proposed to explain the particle growth in this method. mdpi.comsigmaaldrich.com

Table 2: Influence of Synthesis Parameters on Dy₂O₃ Nanoparticle Size in Homogeneous Precipitation

Parameter Varied Observation
Dysprosium Cation Concentration Strong dependence of particle size and distribution
Urea Concentration Weak dependence of particle size
Aging Time Weak dependence of particle size

This table summarizes the qualitative effects of different synthesis parameters on the characteristics of this compound nanoparticles produced by the homogeneous precipitation method.

Hydrothermal synthesis is a versatile method for producing a variety of crystalline nanostructures, including nanorods and nanotubes, under elevated temperature and pressure conditions in an aqueous solution. This technique allows for precise control over the morphology and crystal structure of the final product by adjusting parameters such as temperature, reaction time, and the use of structure-directing agents.

For this compound, hydrothermal methods can be used to first synthesize Dysprosium(III) hydroxide (Dy(OH)₃) nanostructures, which can then be converted to Dy₂O₃ through thermal treatment while preserving the original morphology. For example, Dy(OH)₃ nanotubes with high aspect ratios have been synthesized using this method in the presence of poly(ethylene glycol) (PEG), which acts as a nonionic surfactant and plays a crucial role in the formation of the tubular morphology. Subsequent calcination of these Dy(OH)₃ nanotubes at 450°C for 6 hours results in the formation of single-crystal Dy₂O₃ nanotubes.

The synthesis temperature is a critical factor in determining the final product. For instance, using commercial bulk Dy₂O₃ as a starting material, hydrothermal treatment at 130°C can yield dysprosium hydroxide nanorods, while a higher temperature of 210°C can directly produce dysprosium oxide nanorods. The optimization of hydrothermal synthesis parameters, such as the precursor mass ratio, temperature, and time, can be systematically investigated using methodologies like the Response Surface Methodology–Box-Behnken design to achieve the highest yield of nanoparticles with desired characteristics.

Wet impregnation is a widely used technique in catalysis for dispersing an active component onto a porous support material. researchgate.net This method can be adapted for the doping of metal oxides with this compound. The process generally involves dissolving a soluble dysprosium salt, such as Dysprosium(III) nitrate (B79036), in a solvent to create a precursor solution. sigmaaldrich.com A porous metal oxide support is then immersed in this solution.

The volume of the precursor solution can be equal to the pore volume of the support (incipient wetness or dry impregnation) or in excess (wet impregnation). sigmaaldrich.com During impregnation, the dysprosium precursor is adsorbed onto the surface and within the pores of the support material. Following the impregnation step, the solvent is removed by drying, and the material is subsequently calcined at a high temperature. sigmaaldrich.com The calcination step decomposes the dysprosium salt and forms finely dispersed this compound particles on the surface of the host metal oxide.

The concentration of the precursor solution is a key parameter that can be adjusted to control the loading of the dysprosium dopant on the support. sigmaaldrich.com This method is valued for its simplicity and scalability, making it a practical approach for the preparation of Dy₂O₃-doped functional materials. researchgate.net

Vapor-Phase and Film Deposition Techniques

Vapor-phase techniques are essential for applications requiring thin, uniform films of this compound, particularly in the electronics and optics industries. samaterials.com These methods involve the deposition of the material from the gas phase onto a substrate.

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. The ALD process is based on sequential, self-limiting surface reactions between gaseous precursors and the substrate.

For the deposition of this compound, a common precursor combination is a dysprosium-containing metalorganic compound, such as Dy(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato), and an oxygen source like ozone (O₃). The ALD cycle for Dy₂O₃ typically consists of four steps:

A pulse of the Dy(thd)₃ precursor is introduced into the reactor, which chemisorbs onto the substrate surface.

The reactor is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.

A pulse of the oxygen precursor (e.g., O₃) is introduced, which reacts with the adsorbed dysprosium precursor layer to form a monolayer of this compound.

The reactor is purged again with an inert gas to remove any remaining reactants and byproducts.

This cycle is repeated to grow the film to the desired thickness. The self-limiting nature of the surface reactions ensures that each cycle ideally deposits a single atomic layer, leading to excellent film conformity even on complex, three-dimensional structures. The growth process parameters, such as temperature, precursor pulse times, and purge times, are carefully controlled to achieve the desired film properties. ALD-grown Dy₂O₃ films have been successfully deposited on various substrates, including silicon, for potential applications in high-κ dielectrics and magnetic devices.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Dy₂O₃
Dysprosium(III) chloride DyCl₃
Dysprosium(III) hydroxide Dy(OH)₃
Dysprosium(III) nitrate Dy(NO₃)₃
Glycine C₂H₅NO₂
Ozone O₃
Poly(ethylene glycol) C₂ₙH₄ₙ₊₂Oₙ₊₁
Silicon Si
Urea CH₄N₂O

Thermal Evaporation and Reactive Evaporation for this compound Film Formation

Thermal evaporation is a physical vapor deposition (PVD) technique used to create thin films. The process involves heating a solid source material, in this case, this compound (Dy₂O₃), within a vacuum chamber until it vaporizes. rdmathis.comvaccoat.com The vaporized material then travels and condenses on a substrate, forming a thin film. rdmathis.com This method is valued for its simplicity and ability to produce high-purity films with controlled thickness. rdmathis.com The process must be conducted in a high-vacuum environment to prevent the evaporated molecules from colliding with gas molecules, which could negatively impact the quality of the film. vaccoat.com

This compound is a suitable material for thermal evaporation due to its stability and high melting point of 2,408 °C. samaterials.comwikipedia.org It is available in various forms, such as granules and powders, with purities ranging from 99.9% to 99.999%. samaterials.com These high-purity materials are crucial for ensuring the quality of the deposited films, which have applications in magneto-optical devices, specialty coatings, and data storage. samaterials.comsputtertargets.net

Reactive evaporation is a variation of this process where a reactive gas is introduced into the vacuum chamber during the deposition. While not extensively detailed for Dy₂O₃ in the provided context, this technique is generally used to synthesize oxide films by evaporating the pure metal (in this case, Dysprosium) in the presence of oxygen. This allows for the formation of the oxide film directly on the substrate.

Table 1: Properties of this compound for Evaporation

PropertyValue
Chemical FormulaDy₂O₃
Purity99.9% - 99.999%
Melting Point2,408 °C
Density7.81 g/cm³

This table summarizes key properties of this compound relevant to its use in thermal evaporation processes.

Magnetron Sputtering Techniques for this compound and Doped Thin Films

Magnetron sputtering is another versatile PVD technique for depositing high-quality thin films. korvustech.com It involves bombarding a target material (a cathode) with high-energy ions from a plasma, causing atoms from the target to be ejected or "sputtered" onto a substrate. korvustech.comazom.com The use of a magnetic field traps electrons near the target, enhancing the ionization efficiency of the plasma and allowing for higher deposition rates at lower pressures. korvustech.com

Both direct current (DC) and radio frequency (RF) magnetron sputtering are used for this compound films. DC magnetron sputtering was successfully used to deposit pure Dy₂O₃ and copper-doped Dy₂O₃ (Cu/Dy₂O₃) thin films. karazin.ua In one study, films with thicknesses of 117.14 nm (pure) and 258.30 nm (doped) were produced, exhibiting a hexagonal close-packed structure. karazin.ua RF magnetron sputtering is particularly useful for depositing insulating materials like oxides. azom.com For instance, tungsten-doped indium oxide thin films have been synthesized using RF magnetron co-sputtering from a ceramic indium oxide target and a metallic tungsten target.

Reactive magnetron sputtering is also employed, where a reactive gas like oxygen is introduced with the sputtering gas (typically argon). mdpi.com This allows for the deposition of oxide films from a metallic dysprosium target. This technique provides excellent control over the film's stoichiometry.

Table 2: Research Findings on Sputtered this compound Films

Film TypeSputtering TechniqueKey Findings
Pure Dy₂O₃DC Magnetron SputteringResulted in uniform, fine granular particles with a hexagonal close-packed structure. karazin.ua
Cu-doped Dy₂O₃DC Magnetron SputteringThe hexagonal structure was retained with a slight peak shift. The energy band gap was reduced from 3.9 eV to 3.8 eV. karazin.ua
Dy₂O₃-doped TiO₂Atomic Layer Deposition (related PVD method)Films were crystalline as-deposited. Revealed ferromagnetic-like behavior. aip.org

This table presents detailed findings from research on this compound thin films produced by magnetron sputtering and a related technique.

Precursor-Based Synthesis and Transformation Pathways

Precursor-based methods offer a bottom-up approach to synthesizing this compound, enabling fine control over the final product's particle size, morphology, and purity. These pathways involve the synthesis of an intermediate compound (the precursor) which is then transformed into the desired oxide, typically through thermal decomposition.

Conversion of Dysprosium Carbonate Precursors to this compound

Dysprosium carbonate is a common and effective precursor for the synthesis of this compound. researchgate.netacs.org The synthesis process generally involves two steps: the precipitation of a dysprosium carbonate precursor, followed by its thermal decomposition (calcination) to yield dysprosium oxide. researchgate.net

Amorphous dysprosium carbonate (ADC), with the formula Dy₂(CO₃)₃·4H₂O, can be synthesized in solution at ambient temperature. wordpress.comresearchgate.net This precursor consists of highly hydrated spherical nanoparticles (10–20 nm in diameter) that are stable under dry conditions up to 550 °C. wordpress.comresearchgate.net Upon heating, the ADC loses its structural water at approximately 100 °C and decomposes to Dy₂O₃ at around 600 °C. wordpress.com The total weight loss associated with this transformation is about 35%. wordpress.com

The characteristics of the final oxide particles, such as size, can be influenced by the initial precipitation conditions of the carbonate precursor. researchgate.net For example, dysprosium carbonate nanoparticles can be prepared via a direct precipitation method using Dy(NO₃)₃ and Na₂CO₃. researchgate.net Subsequent thermal decomposition of these nanoparticles yields Dy₂O₃ nanoparticles. researchgate.netsigmaaldrich.com Studies have shown that the resulting Dy₂O₃ possesses a cubic crystal structure with grain sizes in the nanometer range. researchgate.net

Table 3: Thermal Decomposition of Dysprosium Carbonate Precursors

PrecursorDecomposition TemperatureFinal ProductKey Observation
Amorphous Dysprosium Carbonate (ADC)~600 °CDy₂O₃The precursor is stable up to ~550 °C. wordpress.com
Dy₂(CO₃)₃ nanoparticles-Dy₂O₃ nanoparticlesA one-step thermal decomposition method is effective for the conversion. researchgate.net
Dy₂(CO₃)₃·1.7H₂O nanoparticles-Dy₂O₃ nanoparticlesResulted in oxide nanoparticles with an average size of about 17 nm. sigmaaldrich.com

This table outlines the transformation of various dysprosium carbonate precursors into this compound through thermal treatment.

Utilization of Dysprosium-Organic Frameworks (Dy-MOFs) as Controlled Precursors for this compound Particles

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Dysprosium-based MOFs (Dy-MOFs) have emerged as highly effective precursors for synthesizing this compound with well-defined morphologies.

The process involves first synthesizing the Dy-MOF, often through a hydrothermal reaction. This framework can then be used as a template or sacrificial precursor. By heating the Dy-MOF in air at elevated temperatures, the organic linkers are burned off, and the dysprosium ions are oxidized, resulting in the formation of Dy₂O₃ particles. A key advantage of this method is that the morphology of the resulting oxide particles can be inherited from the parent MOF crystals. For instance, heating crystals of a specific Dy-MOF at 650 °C in air leads to the formation of Dy₂O₃ particles with a uniform morphology. This templating effect allows for precise control over the shape and size of the final oxide product.

Table 4: Synthesis of Dy₂O₃ from Dy-MOF Precursors

Dy-MOF PrecursorSynthesis MethodConversion TemperatureResulting Dy₂O₃ Morphology
Rod-like Dy-MOFHydrothermal reaction650 °C in airUniform particles
(Hdmbpy)[Dy(H₂dobdc)₂(H₂O)]·3H₂OHydrothermal reaction-Stable 3D framework nih.gov

This table details the use of Dysprosium-Organic Frameworks as precursors for the controlled synthesis of this compound particles.

Nanostructure Fabrication Strategies and Morphological Control

The fabrication of nanostructured this compound is crucial for enhancing its properties and enabling its use in advanced applications. Morphological control at the nanoscale is achieved through various strategies, including the use of templates to direct the growth and assembly of nanoparticles.

Template-Assisted Synthesis of this compound Nanoparticles (e.g., Polyethyleneglycol Templates)

Template-assisted synthesis is a powerful strategy for controlling the size, shape, and distribution of nanoparticles. In this method, a templating agent is used to guide the formation of the desired nanostructure. Polyethylene (B3416737) glycol (PEG) has been effectively employed as a template for the synthesis of Dy₂O₃ nanoparticles. scientific.net

In a typical hydrothermal synthesis, PEG is used to produce monodisperse Dy₂O₃ nanoparticles and to prevent their agglomeration. scientific.net The PEG template influences the properties of the particles, helping to create uniform shapes. scientific.net Research has shown that by reacting a dysprosium precursor with PEG under specific hydrothermal conditions (e.g., 200°C for 7 hours), it is possible to obtain spherical and nanowire-shaped Dy₂O₃ nanoparticles with an average diameter as small as 10.1 nm. scientific.net The resulting nanoparticles exhibit the typical cubic structure of Dy₂O₃. scientific.net

The use of organic polymers with nano-sized pores as templates is another approach. A dysprosium salt solution is introduced into the pores of the polymer, which is then heated until the polymer is calcined, leaving behind Dy₂O₃ nanoparticles whose size is dictated by the initial pore size. google.com This method can produce nanoparticles with sizes ranging from 20 nm to 40 nm. google.com

Table 5: Template-Assisted Synthesis of Dy₂O₃ Nanoparticles

TemplateSynthesis MethodKey ParametersResulting Nanostructure
Polyethylene glycol (PEG6000)Hydrothermal15 g PEG, 0.45 g Dy₂O₃, 200°C, 7hSpherical and nanowire shapes, avg. diameter 10.1 nm. scientific.net
Organic Polymer with Nano-poresSoaking and CalcinationPore size: 1 nm to 9 nmNanoparticles with a size of 20 nm to 40 nm. google.com

This table summarizes findings on the use of templates to control the morphology and size of this compound nanoparticles.

Engineering this compound Nanoparticle and Nanorod Morphologies

The morphology of this compound (Dy₂O₃) nanomaterials plays a pivotal role in determining their physical and chemical properties, thereby influencing their efficacy in various technological applications. The ability to engineer specific morphologies, such as nanoparticles and nanorods, is contingent upon the precise control of synthesis parameters. Advanced synthesis methodologies, including hydrothermal, combustion, and co-precipitation techniques, offer versatile platforms for tailoring the size, shape, and dimensionality of Dy₂O₃ nanostructures.

A key factor in achieving desired morphologies is the meticulous selection of precursors, solvents, and structure-directing agents, in conjunction with the fine-tuning of reaction conditions like temperature, pressure, and time. For instance, the hydrothermal method has been successfully employed to synthesize both Dy₂O₃ nanoparticles and nanorods by adjusting reaction parameters. researchgate.net Similarly, the combustion method allows for the production of fine Dy₂O₃ nanopowders, with the final particle size being influenced by the fuel and the subsequent calcination temperature. researchgate.net The co-precipitation technique also offers a pathway to various nanostructures, where factors such as pH and the concentration of reactants are critical in dictating the final morphology. tandfonline.comijnnonline.net

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles with controlled size and uniform shape is a significant area of research. Various methods have been developed to produce these nanoparticles, each with its own set of parameters that can be manipulated to achieve the desired characteristics.

One common approach is the hydrothermal method , where the reaction is carried out in an aqueous solution under high temperature and pressure. In a notable study, Dy₂O₃ nanoparticles with spherical and nanowire shapes were synthesized using a hydrothermal method with polyethylene glycol (PEG) as a template. scientific.net The use of PEG helps in creating uniform shapes and preventing the agglomeration of nanoparticles. scientific.net The optimal conditions for this synthesis were found to be a reaction temperature of 200°C for 7 hours, which resulted in nanoparticles with an average diameter of 10.1 nm. scientific.netscientific.net

Another widely used technique is the combustion method . This method involves a self-sustaining reaction between a metal salt (oxidizer) and an organic fuel. For the synthesis of Dy₂O₃ nanoparticles, dysprosium nitrate is often used as the precursor and glycine as the fuel. researchgate.net An innovative aspect of this approach is the ability to prepare Dy₂O₃ nanoparticles without the need for a subsequent calcination step. researchgate.net However, to study the effect of annealing on the structure, different calcination temperatures (450, 550, and 650 °C) can be applied. researchgate.net Transmission Electron Microscopy (TEM) analysis has shown that the average particle size can range from 28 to 41 nm depending on the calcination temperature. researchgate.net

The co-precipitation method is another facile route for synthesizing Dy₂O₃ nanoparticles. This technique involves the precipitation of a solid from a solution containing the desired cations. The morphology and size of the resulting nanoparticles are highly dependent on factors such as the pH of the solution and the concentration of the reactants. ijnnonline.net For instance, dysprosium-doped zinc oxide nanoparticles with a flower-like morphology have been synthesized using a co-precipitation approach. tandfonline.com

A sonochemical method has also been reported for the synthesis of dysprosium carbonate nanoparticles, which can then be converted to dysprosium oxide nanoparticles through calcination. researchgate.net This method utilizes ultrasonic irradiation to induce the chemical reaction and has been shown to produce Dy₂O₃ nanoparticles with an average size of about 12 nm. researchgate.net The morphology and particle size of the final product can be influenced by parameters such as the presence of a surfactant, the calcination temperature, and the duration of sonication. researchgate.net

Synthesis MethodPrecursor(s)Key ParametersResulting MorphologyAverage SizeReference
HydrothermalDy₂O₃, Polyethylene glycol (PEG)Temperature: 200°C, Time: 7 hSpherical and Nanowires10.1 nm scientific.netscientific.net
CombustionDysprosium Nitrate, GlycineCalcination Temperature: 450-650°CNanoparticles28-41 nm researchgate.net
Sonochemical-CalcinationDy(CH₃COO)₃·6H₂O, Sodium hydroxideCalcination of Dy₂(CO₃)₃·xH₂O precursorNanoparticles~12 nm researchgate.net
Homogeneous PrecipitationDyCl₃, UreaAging at elevated temperatureSpherical, uniformNot specified researchgate.net

Synthesis of this compound Nanorods

The fabrication of one-dimensional nanostructures like nanorods has garnered significant interest due to their anisotropic properties. The synthesis of this compound nanorods can be achieved by carefully controlling the reaction conditions in various synthesis routes.

The hydrothermal method has proven to be an effective technique for the selective synthesis of Dy₂O₃ nanorods. By adjusting the hydrothermal temperature, it is possible to produce either dysprosium hydroxide or dysprosium oxide nanorods directly from commercial bulk Dy₂O₃ crystals. researchgate.net For instance, dysprosium hydroxide nanorods can be synthesized at 130°C, while dysprosium oxide nanorods are formed at a higher temperature of 210°C. researchgate.net In a different approach, Dy(OH)₃ nanotubes, which can be subsequently converted to Dy₂O₃ nanotubes while preserving the morphology, were synthesized via a hydrothermal method in the presence of polyethylene glycol (PEG). nih.gov The thermal treatment of the Dy(OH)₃ nanotube precursors at 450°C for 6 hours leads to the formation of Dy₂O₃ nanotubes. nih.gov

In some instances, the morphology of the final Dy₂O₃ nanostructure is determined by the precursor's morphology. For example, dysprosium hydroxide [Dy(OH)₃] nanorods can be synthesized and subsequently used as a template to produce Dy₂O₃ nanorods through a calcination process. This approach allows for the preservation of the rod-like shape.

Synthesis MethodPrecursor(s)Key ParametersResulting MorphologyDimensions/Aspect RatioReference
HydrothermalCommercial bulk Dy₂O₃Temperature: 210°CNanorodsNot specified researchgate.net
Hydrothermal followed by CalcinationNot specified (forms Dy(OH)₃ precursor)Calcination of Dy(OH)₃ nanorodsNanorodsNot specified materialsproject.org
Hydrothermal (precursor to nanotubes)Not specified (forms Dy(OH)₃ precursor)Use of Polyethylene glycol (PEG)Nanotubes (from Dy(OH)₃ precursor)Aspect ratio up to ~50 nih.gov

Structural and Morphological Characterization of Dysprosium Iii Oxide Materials

Crystallographic and Phase Analysis

Crystallographic analysis is fundamental to identifying the solid-state arrangement of atoms in Dysprosium(III) oxide, defining its crystal system and phase purity.

X-ray Diffraction (XRD) is a primary and indispensable technique for probing the crystalline structure of this compound. The analysis of diffraction patterns reveals that Dy₂O₃ typically crystallizes in a cubic structure belonging to the space group Ia-3. materialsproject.orgmaterialsproject.org The diffraction peaks observed in an XRD pattern for Dy₂O₃ correspond to specific crystallographic planes, and their positions are consistent with standard reference data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 22-0612.

Beyond phase identification, XRD is instrumental in determining the average crystallite size of nanocrystalline Dy₂O₃. The broadening of the diffraction peaks is inversely proportional to the size of the coherent diffracting domains (crystallites). This relationship is quantified by the Scherrer equation:

D = Kλ / (β cosθ)

Where:

D is the average crystallite size.

K is the dimensionless shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak.

θ is the Bragg angle.

Studies have shown that synthesis parameters, such as calcination temperature, significantly influence the crystallite size. As the calcination temperature increases, the crystallite size of Dy₂O₃ nanoparticles tends to grow due to the promotion of crystal growth and reduction of lattice strain. researchgate.net

Calcination Temperature (°C)Average Crystallite Size (nm) from XRD
No-calcined24
45025
55027
65028

Data sourced from a study on Dy₂O₃ nanoparticles prepared by the combustion method. researchgate.net

For the structural characterization of this compound thin films, Grazing Incidence X-ray Diffraction (GIXRD) is a more suitable technique than conventional XRD. nih.gov In the GIXRD setup, the incident X-ray beam is directed at the sample's surface at a very shallow, fixed angle (typically less than 1°). malvernpanalytical.com

This configuration increases the path length of the X-ray beam within the thin film and reduces its penetration into the underlying substrate. malvernpanalytical.comosti.gov The primary advantage of GIXRD is its surface sensitivity, which maximizes the diffraction signal from the film itself while minimizing or eliminating interfering signals from the substrate. malvernpanalytical.com This makes it an ideal method for identifying the crystalline phase, determining the orientation (texture), and assessing the crystal quality of Dy₂O₃ thin films, which are crucial parameters for their application in microelectronics and optics. researchgate.netresearchgate.net

Microscopic and Surface Morphology Investigations

Microscopy techniques provide direct visual information about the size, shape, and surface topography of this compound materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the direct observation of individual Dy₂O₃ nanoparticles. This technique is crucial for determining the actual particle size, shape, and state of aggregation, providing information that complements the average crystallite size obtained from XRD. researchgate.net

TEM analysis of Dy₂O₃ nanoparticles often reveals a quasi-spherical or irregular shape. researchgate.netresearchgate.net It also provides insight into the particle size distribution within a sample. It is important to note that the "particle size" observed by TEM may differ from the "crystallite size" calculated by XRD. A single particle may be composed of multiple smaller crystallites (a polycrystalline particle) or can be a single crystal, in which case the sizes would be similar. TEM studies frequently show that Dy₂O₃ nanoparticles have a tendency to form larger agglomerates due to high surface energy. researchgate.net

Characterization MethodMeasured ParameterSize Range (nm)
XRD (Scherrer Method)Average Crystallite Size24 - 28
TEMParticle Size5 - 100

Comparison of crystallite and particle sizes for Dy₂O₃ nanoparticles synthesized by a combustion method, demonstrating the difference between the coherently diffracting domains (crystallites) and the visually observed particles, which may be agglomerates. researchgate.net

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are powerful tools for investigating the surface morphology and microstructure of bulk or powdered this compound. These techniques scan a focused beam of electrons across the sample surface to generate images that reveal topographical details.

SEM and FE-SEM analyses are used to assess surface homogeneity, grain size, and porosity. researchgate.net For Dy₂O₃ nanoparticles, SEM images often show the morphology of larger agglomerates formed by the smaller primary particles. researchgate.net In sintered ceramic forms of Dy₂O₃, these methods are used to visualize the grain structure, analyze the distribution of grain sizes, and identify the presence of pores or other defects at the surface, which can significantly impact the material's mechanical and optical properties.

Compositional and Surface Area Characterization

Confirming the elemental makeup and quantifying the surface area are final crucial steps in the characterization of this compound materials.

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with SEM or TEM, is used for elemental analysis. By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDX can confirm the presence of Dysprosium and Oxygen and determine their relative abundance, verifying the chemical stoichiometry of the oxide. researchgate.netscience.govijrpr.com

The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area of a powder. libretexts.orgsolids-solutions.com The analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. solids-solutions.comslideshare.net The amount of gas adsorbed at different pressures is used to calculate the total surface area per unit of mass (expressed in m²/g). For nanomaterials like Dy₂O₃, the specific surface area is a critical parameter, as a higher surface area can lead to increased reactivity and altered physical properties. solids-solutions.com

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. advancedmicroanalytical.comnih.gov Each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org In the context of this compound, EDS is routinely used to confirm the presence of dysprosium and oxygen, verify the material's purity, and map the distribution of these elements across the sample's surface. nih.govthermofisher.comoxinst.com

When analyzing Dy₂O₃ nanocomposites, such as those combined with titanium oxide (TiO₂), EDS analysis confirms the presence and distribution of dysprosium, oxygen, and titanium. acs.org The resulting spectrum displays distinct peaks corresponding to the characteristic X-ray energies of each element, providing semi-quantitative data on their relative abundance. wikipedia.orgacs.org For instance, in DyFeO₃ nanoparticles, EDS is used alongside scanning electron microscopy (FE-SEM) for elemental characterization. nih.gov

Elemental mapping, an advanced application of EDS, generates images that show the spatial distribution of specific elements over a selected area of the sample. advancedmicroanalytical.com For Dy₂O₃ materials, this technique can visually confirm the uniform distribution of dysprosium and oxygen, which is critical for applications requiring material homogeneity.

Table 1: Representative EDS Data for Dysprosium-Containing Nanomaterials
MaterialDetected ElementsMethodKey FindingReference
Dy₂O₃@TiO₂ NanocompositeDysprosium (Dy), Oxygen (O), Titanium (Ti)EDAXConfirmed the presence and location of Dy, O, and Ti, with Ti and O being the major components. acs.org
DyFeO₃ NanoparticlesDysprosium (Dy), Iron (Fe), Oxygen (O)EDXUsed for elemental characterization in conjunction with microstructural analysis. nih.gov
Dy₂O₃ NanosheetsDysprosium (Dy), Oxygen (O)EDXCharacterized synthesized nanosheets as part of a comprehensive analysis. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.com For this compound, XPS is indispensable for confirming the +3 oxidation state of dysprosium and for investigating the surface chemistry, which can be significantly affected by atmospheric exposure. aip.orgresearchgate.net

An XPS analysis of Dy₂O₃ thin films reveals characteristic peaks for dysprosium and oxygen. aip.org The high-resolution spectrum of the Dy 3d region typically shows two main peaks, Dy 3d₅/₂ and Dy 3d₃/₂, with binding energies around 1296.4 eV and 1334.2 eV, respectively, which are characteristic of the Dy³⁺ oxidation state. researchgate.net Similarly, the Dy 4d spectrum exhibits peaks corresponding to Dy³⁺ species. researchgate.netresearchgate.net

The O 1s spectrum of Dy₂O₃ is often complex. It can be deconvoluted into multiple components. A primary peak at a lower binding energy (e.g., ~529.3 eV) is typically attributed to the lattice oxygen in the Dy-O bonds of the oxide. arxiv.org Additional peaks at higher binding energies are often observed, which indicate the presence of other oxygen-containing species on the surface. aip.orgresearchgate.net Due to the high reactivity of nanostructured Dy₂O₃ films, they readily interact with atmospheric carbon dioxide and water vapor. aip.org This leads to the formation of surface species such as dysprosium carbonates/bicarbonates and hydroxides, which are detected by XPS. aip.orgresearchgate.net Carbon contamination, evidenced by a C 1s peak, is also commonly observed on the surface. aip.orgscirp.org

Table 2: Typical XPS Binding Energies for this compound
Core LevelSpin-Orbit ComponentApproximate Binding Energy (eV)Attributed SpeciesReference
Dy 3d3d₅/₂~1296.4 - 1297.2Dy³⁺ in Dy₂O₃ researchgate.net
3d₃/₂~1334.2Dy³⁺ researchgate.net
Dy 4d4d₅/₂~153.7 - 156.7Dy³⁺ researchgate.netresearchgate.net
4d₃/₂~152.8Dy³⁺ researchgate.net
O 1s-~529.3Lattice Oxygen (Dy-O) arxiv.org
-~531.6Surface Carbonates/Hydroxides researchgate.net
-Higher BEsAdsorbed H₂O, CO₂, etc. researchgate.net

Brunauer−Emmett−Teller (BET) Surface Area Analysis for Porosity Assessment

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area and porosity of solid materials. mat-cs.commicroanalysis.com.au The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. lucideon.comlawsonscientific.co.ukintertek.com By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. The BET equation is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total specific surface area (in m²/g) is derived. researchgate.net

This technique is particularly important for nanomaterials like Dy₂O₃ nanoparticles and nanocomposites, where a high surface area can be critical for performance in applications such as catalysis. acs.orgmicroanalysis.com.au The BET analysis provides key parameters including the specific surface area, total pore volume, and average pore size distribution. researchgate.netresearchgate.net For example, in a study of Dy₂O₃@TiO₂ nanocomposites, BET analysis was used alongside other characterization methods to investigate the material's structure. acs.org A larger surface area, often resulting from a well-distributed nanostructure, provides more active sites for chemical reactions. acs.org

The shape of the nitrogen adsorption-desorption isotherm can also provide qualitative information about the porous structure of the material. microtrac.com Materials are often classified as microporous (<2 nm pore diameter), mesoporous (2-50 nm), or macroporous (>50 nm), each having distinct isotherm shapes. lucideon.com

Table 3: BET Surface Area and Porosity Data for Selected Materials
MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)Analysis MethodKey FindingReference
Dendrimer-modified mesoporous silica (B1680970) nanoparticles (DMSNs)5211.2BETSynthesized materials exhibited high surface area and pore volume. researchgate.net
Porous Material Example45-BETDemonstrates how specific surface area is a key parameter for porous materials. youtube.com
Dy₂O₃@TiO₂ Nanocomposite--BETUsed to characterize the surface and confirm a larger surface area with more active sites. acs.org

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound Dy₂O₃
Titanium oxide TiO₂
Dysprosium orthoferrite DyFeO₃
Carbon dioxide CO₂
Water H₂O

Advanced Spectroscopic Investigations of Electronic and Vibrational States

Optical Absorption and Emission Spectroscopy of Dysprosium(III) Oxide Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for investigating the electronic structure of this compound (Dy₂O₃). This method provides insights into the electronic transitions occurring within the material and allows for the determination of its optical band gap.

Studies on Dy₂O₃ nanosheets have revealed a distinct absorption peak at approximately 355 nm. researchgate.net The absorption of light in this region is attributed to the electronic transitions from the ground state of the Dy³⁺ ion (⁶H₁₅/₂) to various excited states. researchgate.netresearchgate.net These intra-configurational 4f-4f transitions are characteristically sharp, a hallmark of lanthanide ions where the 4f electrons are well-shielded by outer 5s and 5p electrons. stemed.site In some Dy³⁺-doped systems, a broad absorption band between 200 and 270 nm is also observed, which is attributed to the charge transfer from oxygen ligands (O²⁻) to the Dy³⁺ ions. researchgate.net

Table 1: Optical Band Gap and Absorption Data for this compound
Material FormAbsorption Peak (nm)Optical Band Gap (eV)Reference
Dy₂O₃ Nanosheets3554.8 researchgate.net
Dy₂O₃Not Specified~4.26 - 4.80 researchgate.net
Dy₂O₃@TiO₂Maximum absorption up to 450Not Specified acs.org

Photoluminescence (PL) spectroscopy is a powerful tool for characterizing the emissive properties of Dy₂O₃. The trivalent dysprosium ion (Dy³⁺) is well-known for its characteristic luminescence, which typically consists of two prominent emission bands: a blue emission and a yellow emission. researchgate.netelsevier.es These emissions make Dy³⁺-containing materials promising candidates for applications in solid-state lighting and displays. elsevier.esnih.gov

Upon excitation, typically with UV light, Dy³⁺ ions exhibit emission peaks corresponding to transitions from the excited ⁴F₉/₂ level to lower-lying levels. nih.govresearchgate.net The most intense emissions are generally:

A blue emission band centered around 481-486 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. nih.govnih.gov

A yellow emission band centered around 574-578 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.govresearchgate.net

The luminescence intensity is highly dependent on the concentration of Dy³⁺. Typically, the intensity increases with concentration up to an optimal point, after which it decreases due to concentration quenching. researchgate.netnih.gov This phenomenon occurs when the distance between Dy³⁺ ions becomes small enough for non-radiative energy transfer to occur. nih.gov

Table 2: Prominent Photoluminescence Emission Bands of Dy³⁺ Ions
TransitionWavelength Range (nm)ColorReference
⁴F₉/₂ → ⁶H₁₅/₂481 - 486Blue nih.govnih.gov
⁴F₉/₂ → ⁶H₁₃/₂573 - 578Yellow researchgate.netnih.govresearchgate.net
⁴F₉/₂ → ⁶H₁₁/₂662 - 688Red researchgate.netresearchgate.netresearchgate.net

The distinct optical properties of this compound stem from the electronic transitions within the Dy³⁺ ion. These transitions are primarily of two types: 4f-4f and 4f-5d.

The 4f-4f transitions occur between the energy levels of the 4f electronic configuration. These transitions are responsible for the sharp absorption and emission lines observed in the UV-Vis and photoluminescence spectra. stemed.siteresearchgate.net Because the 4f orbitals are shielded by the outer 5s and 5p orbitals, they are less influenced by the surrounding chemical environment (crystal field). stemed.site This results in the characteristic, narrow-band absorption and emission profiles of lanthanide ions. The transitions observed in the visible and near-infrared regions, such as those from the ⁶H₁₅/₂ ground state to excited states like ⁶P₇/₂, ⁴I₁₃/₂, and ⁴G₁₁/₂, are all examples of 4f-4f transitions. researchgate.net Similarly, the prominent blue and yellow emissions from the ⁴F₉/₂ state are also due to 4f-4f transitions. researchgate.net It has been shown that Dy³⁺ complexes primarily luminesce from the ⁴F₉/₂ state. nih.gov

In contrast, 4f-5d transitions involve the promotion of an electron from a 4f orbital to a 5d orbital. These transitions are Laporte-allowed, meaning they have a higher probability of occurring compared to the parity-forbidden 4f-4f transitions. researchgate.net Consequently, 4f-5d absorption bands are typically much broader and more intense. researchgate.net These transitions usually occur at higher energies, in the UV or vacuum UV (VUV) region. semanticscholar.orgnih.gov The energy of the 4f-5d transitions is highly sensitive to the host lattice, as the 5d orbitals are not shielded and interact strongly with the crystal field. researchgate.net

Table 3: Examples of 4f-4f Transitions in Dy³⁺ Ions
Transition TypeInitial StateFinal StateAssociated SpectrumReference
Absorption⁶H₁₅/₂⁶P₇/₂, ⁶P₅/₂, ⁴I₁₃/₂, ⁴G₁₁/₂UV-Vis researchgate.net
Emission⁴F₉/₂⁶H₁₅/₂, ⁶H₁₃/₂, ⁶H₁₁/₂Photoluminescence nih.govresearchgate.net

Vibrational and Other Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for identifying the chemical bonds and functional groups present in a material by measuring the absorption of infrared radiation. In the context of this compound, FTIR spectra are primarily used to confirm the presence of the characteristic metal-oxygen bonds.

The FTIR spectrum of Dy₂O₃ typically shows absorption bands in the lower wavenumber region, which are characteristic of metal-oxygen stretching vibrations. A significant absorption peak observed in the range of 400-700 cm⁻¹ is generally attributed to the Dy-O stretching vibration. This confirms the formation of the oxide and provides information about the bonding within the crystal lattice. The presence of other bands in the spectrum can indicate the presence of impurities or other functional groups, such as hydroxyl groups (-OH) from adsorbed water, which typically appear as a broad band around 3400 cm⁻¹ and a sharper peak near 1630 cm⁻¹.

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a system. beilstein-journals.orgmdpi.com It is particularly useful for characterizing the crystalline structure and phase of materials. mdpi.com

For this compound, which commonly exists in a cubic C-type rare-earth oxide structure, Raman spectroscopy reveals distinct vibrational modes. The most prominent feature in the Raman spectrum of cubic Dy₂O₃ is a strong peak typically observed around 374-377 cm⁻¹. researchgate.net This peak is assigned to the Fg mode of the cubic phase. researchgate.net The position, intensity, and width of this and other Raman peaks can provide information about the crystallinity, crystal size, and presence of structural defects or strain in the Dy₂O₃ sample. researchgate.net Raman spectroscopy has also been employed to study pressure-induced phase transformations in nanocrystalline Dy₂O₃, where shifts in the Raman peaks indicate changes in the crystal structure under high pressure. researchgate.netresearchgate.net

Table 4: Key Spectroscopic Peaks for this compound
Spectroscopic TechniquePeak Position (cm⁻¹)AssignmentReference
FTIR400 - 700Dy-O stretching vibration researchgate.net
Raman~374 - 377Fg mode (cubic phase) researchgate.netresearchgate.net

Theoretical and Computational Modeling of Dysprosium Iii Oxide Systems

Ab Initio Calculations for Electronic Structure and Magnetic Anisotropy

Ab initio (from first principles) calculations are essential for accurately describing the electronic states and magnetic anisotropy of dysprosium-containing systems. These methods solve the Schrödinger equation with minimal experimental input, providing detailed insights into the quantum mechanical nature of the material.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemistry approach for studying molecules where static correlation, arising from near-degeneracy of electronic states, is significant. This is particularly true for lanthanide ions like Dy(III), where the partially filled 4f orbitals lead to a multitude of low-lying electronic states.

In the context of dysprosium systems, CASSCF calculations are employed to model the electronic configuration of the Dy(III) ion, which is 4f⁹. The active space in these calculations typically comprises the nine 4f electrons distributed among the seven 4f orbitals. This approach provides a detailed description of the ground and excited electronic states arising from the 4f configuration. While specific CASSCF studies focusing exclusively on bulk Dy₂O₃ are not readily found in the literature, the methodology has been successfully applied to various dysprosium(III) complexes to elucidate their electronic structure, which is fundamental to understanding their magnetic properties. researchgate.net For instance, in studies of single-molecule magnets containing Dy(III), CASSCF calculations are used to determine the composition of the electronic states, which is a crucial step before considering the effects of spin-orbit coupling. researchgate.net

A typical CASSCF calculation for a Dy(III) system would involve the following considerations:

ParameterDescription
Active Space Typically defined as (9e⁻, 7f), representing the 9 electrons in the 7 4f orbitals of Dy(III).
Basis Set Relativistic basis sets, such as ANO-RCC, are employed to account for scalar relativistic effects.
Computed Properties Energies and wavefunctions of the spin-free electronic states.

These calculations form the foundation for subsequent analyses of spin-orbit coupling and magnetic anisotropy.

Following the determination of the electronic states with CASSCF, the Restricted Active Space State Interaction (RASSI) method is used to introduce the effects of spin-orbit coupling. researchgate.net This is a critical step for lanthanides, where spin-orbit coupling is strong and significantly influences the magnetic behavior. RASSI mixes the spin-free states calculated by CASSCF, resulting in a set of spin-orbit coupled states.

The program SINGLE_ANISO is then utilized to analyze the results of the RASSI calculation to determine the magnetic properties of the ground and excited states. researchgate.netgitlab.io This non-perturbative approach allows for the calculation of:

g-tensors: These tensors describe the interaction of the electronic spin with an external magnetic field. For Dy(III) systems, the ground state is a Kramers doublet, and its g-tensor is highly anisotropic.

Magnetic Anisotropy Axes: SINGLE_ANISO can determine the orientation of the principal axes of the magnetic anisotropy. researchgate.net For many dysprosium complexes, the ground state doublet exhibits a strong axial anisotropy, with a large g-value along the easy axis of magnetization. researchgate.net

Crystal Field Parameters: The software can also extract the crystal field parameters that describe the effect of the ligand environment on the 4f electrons. researchgate.net

While direct applications of RASSI and SINGLE_ANISO to bulk Dy₂O₃ are complex due to the periodic nature of the crystal, the principles derived from molecular calculations are invaluable for understanding the local magnetic anisotropy at the dysprosium sites within the oxide lattice. The local coordination environment of the Dy³⁺ ions in the cubic bixbyite structure of Dy₂O₃ dictates the crystal field, which in turn governs the magnetic anisotropy.

Computational StepPurposeOutput
CASSCF Calculates spin-free electronic states.Energies and wavefunctions of multiplets (e.g., ⁶H, ⁶F).
RASSI Introduces spin-orbit coupling.Energies and wavefunctions of spin-orbit states (Kramers doublets).
SINGLE_ANISO Analyzes magnetic properties.g-tensors, magnetic anisotropy axes, crystal field parameters. researchgate.netgitlab.io

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) offers a computationally more tractable alternative to wavefunction-based ab initio methods, making it well-suited for studying the electronic and structural properties of solid-state systems like Dysprosium(III) oxide.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and electronic spectra. cecam.org It is, in principle, an exact method for calculating electronic neutral excitations, such as those observed in optical absorption or electron energy-loss spectroscopy. cecam.org

For Dy₂O₃, DFT calculations have been used to investigate its optical properties. iiste.orgiiste.org By calculating the frequency-dependent dielectric function, insights into the optical transitions can be gained. The imaginary part of the dielectric function, ε₂(ω), is directly related to the optical absorption of the material. Peaks in the ε₂(ω) spectrum correspond to electronic transitions from occupied valence band states to unoccupied conduction band states. iiste.org For Dy₂O₃, these calculations show that significant optical transitions occur, with the main absorption features appearing at energies above the band gap. iiste.org The energy-loss function, which describes the energy loss of fast electrons passing through the material, can also be computed from the dielectric function. iiste.org

While TD-DFT is a powerful tool, standard approximations to the exchange-correlation functional can have limitations in accurately describing the optical spectra of strongly correlated systems like lanthanide oxides. cecam.org However, DFT-based calculations provide a valuable qualitative and often semi-quantitative picture of the electronic transitions that govern the optical properties of Dy₂O₃. iiste.org

DFT is widely used to predict the equilibrium crystal structure of materials by minimizing the total energy of the system with respect to the atomic positions and lattice parameters. For this compound, DFT calculations have been successfully employed to determine its structural properties. materialsproject.orgmaterialsproject.org

Dy₂O₃ crystallizes in a cubic bixbyite structure with the space group Ia-3. materialsproject.orgmaterialsproject.org DFT calculations performed within the Generalized Gradient Approximation (GGA) have been used to optimize this crystal structure. The results from such calculations, available in databases like the Materials Project, show good agreement with experimental data. materialsproject.org

The calculations provide optimized lattice parameters and atomic positions, which are fundamental for any further computational study of the material's properties. For the cubic structure of Dy₂O₃, there are two inequivalent Dy³⁺ sites, and DFT can provide detailed information about the local coordination environment of each, including bond lengths and angles. materialsproject.org This structural information is crucial for understanding the crystal field splitting of the Dy³⁺ 4f orbitals, which in turn determines the magnetic and optical properties.

DFT-Calculated Structural Properties of Cubic Dy₂O₃

PropertyCalculated Value (GGA)
Crystal System Cubic
Space Group Ia-3 (206)
Lattice Parameter (a) 9.246 Å
Volume 608.405 ų
Density 8.14 g/cm³
Data sourced from the Materials Project. materialsproject.org

Prediction and Simulation of Material Properties

Computational modeling serves as a predictive tool for understanding and discovering new material properties. For this compound, these methods are particularly useful for predicting its electronic and magnetic characteristics.

DFT calculations, for instance, can predict the electronic band structure and density of states (DOS) of Dy₂O₃. iiste.orgiiste.orgmaterialsproject.org These calculations reveal the nature of the band gap and the contributions of different atomic orbitals (Dy 4f, 5d, and O 2p) to the valence and conduction bands. The calculated band gap for Dy₂O₃ using GGA is around 3.936 eV, although it is well-known that standard DFT functionals tend to underestimate the band gap of insulators. materialsproject.org The electronic structure calculations are fundamental for understanding the material's insulating nature and its potential applications in electronic devices. iiste.org

In terms of magnetic properties, while DFT in its standard formulations can struggle with the strongly correlated 4f electrons, more advanced techniques like DFT+U (where an on-site Coulomb interaction term 'U' is added) can provide a better description. For a comprehensive understanding of the magnetic anisotropy, a combination of CASSCF and RASSI as described in section 5.1.2 is the more rigorous approach. These methods can predict the highly anisotropic magnetic behavior of the Dy³⁺ ions, which is a key characteristic of many dysprosium-based materials. uoa.gr The simulation of magnetic properties, such as the temperature dependence of magnetic susceptibility and the field dependence of magnetization, can be performed based on the parameters obtained from these ab initio calculations. gitlab.ioresearchgate.net

Crystal Field Splitting Analysis in Lanthanide Complexes

The magnetic behavior of lanthanide complexes, including those involving the dysprosium(III) ion, is profoundly influenced by the electrostatic field generated by the surrounding ligands, an effect described by Crystal Field Theory. libretexts.orglibretexts.org The Dy(III) ion has a ⁶H₁₅/₂ ground state, which is 16-fold degenerate in the free ion. rsc.org When the ion is placed within a coordination complex, the ligand field lifts this degeneracy, splitting the ground state into a series of eight distinct energy levels known as Kramers doublets. rsc.org This phenomenon is referred to as crystal field (or Stark) splitting. scispace.com

The magnitude of this splitting and the nature of the resulting energy levels are crucial for determining the magnetic properties of the complex. researchgate.net Specifically, a strong axial crystal field can stabilize a ground state that is predominantly composed of the m_J = |±15/2⟩ microstates, leading to a large magnetic anisotropy, which is a prerequisite for single-molecule magnet (SMM) behavior. rsc.org Conversely, a weak or equatorial crystal field can lead to different ground states and diminish this anisotropy.

The analysis of crystal field splitting is performed using a combination of experimental techniques and computational calculations. Spectroscopic methods, such as far-infrared spectroscopy, inelastic neutron scattering, and luminescence, can directly probe the energy differences between the Kramers doublets. researchgate.net Magnetic data, including temperature-dependent magnetic susceptibility and field-dependent magnetization measurements, are also analyzed with a spin Hamiltonian that incorporates the crystal field effect to evaluate the Stark splittings of the ground state. researchgate.net Ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, complement these experimental approaches by providing a detailed picture of the electronic structure and the composition of the states. researchgate.net

The table below presents the calculated energy levels for the eight Kramers doublets (KDs) of a specific six-coordinate Dy(III) SMM, illustrating the crystal field splitting of the ⁶H₁₅/₂ ground state.

Kramers DoubletCalculated Energy (K)Predominant m_J Contribution
1 (Ground State)0|±15/2⟩
2665|±13/2⟩
31174|±11/2⟩
41566|±9/2⟩
51867|±7/2⟩
62094|±5/2⟩
72262|±3/2⟩
82383|±1/2⟩

Data sourced from ab initio calculations on [Dy(OtBu)₂(4-phenylpyridine)₄]⁺ complex. scispace.com

Theoretical Prediction of Energy Barriers for Single-Molecule Magnets

A key characteristic of a single-molecule magnet (SMM) is the energy barrier (Ueff) for the reversal of its magnetization. Theoretical calculations are essential for predicting this barrier and for understanding how the molecular structure influences magnetic relaxation. mdpi.com The most widely used and effective computational approach for this purpose is the ab initio Complete Active Space Self-Consistent Field (CASSCF) method, often combined with techniques like RASSI-SO (Restricted Active Space State Interaction) to account for spin-orbit coupling. scispace.commdpi.com

These calculations provide a detailed description of the electronic structure, including the energies and wavefunctions of the Kramers doublets arising from the crystal field splitting of the ground J-multiplet. scispace.com The theoretical energy barrier is determined by the energy of the lowest-lying excited states through which the magnetic moment can relax, typically via an Orbach process. scispace.com For Dy(III)-based SMMs, an ideal scenario involves a ground state that is a pure m_J = |±15/2⟩ doublet, with a large energy separation to the first excited state, m_J = |±13/2⟩.

Computational studies have shown that the coordination geometry around the Dy(III) ion is critical. For instance, creating a strong uniaxial crystal field by positioning strongly donating ligands along a primary axis can significantly enhance the magnetic anisotropy and, consequently, the energy barrier. nih.gov Theoretical modeling of dysprosium complexes with D₄h local symmetry has corroborated experimental findings, showing that this geometry can lead to record-high energy barriers exceeding 2000 K. scispace.comnih.gov These computational models allow researchers to probe the effects of subtle structural changes, such as bond lengths and angles, on the magnetic properties, thereby guiding the synthesis of more efficient SMMs. scispace.com

The following table compares the experimentally determined energy barriers (Ueff) with the values predicted by ab initio calculations for a series of related Dy(III) single-molecule magnets.

ComplexExperimental Ueff (K)Calculated Barrier (K)
[Dy(OᵗBu)₂(4-phenylpyridine)₄]⁺2075~2400
[Dy(OᵗBu)₂(pyridine)₄]⁺1886~2400
[Dy(OᵗBu)₂(3,5-dimethylpyridine)₄]⁺1810~2400

Data sourced for a series of six-coordinate Dy(III) SMMs with D₄h local symmetry. scispace.com

Polymorph and Crystal Sleuth Software for Structural Prediction

Polymorphism Prediction

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. nih.govchemrxiv.org Different polymorphs of the same compound can exhibit significantly different physical and chemical properties. Computational Crystal Structure Prediction (CSP) methods are increasingly used to explore the solid-form landscape of a given molecule, predict the existence of potential polymorphs, and rank them by thermodynamic stability. chemrxiv.orgresearchgate.net

These computational approaches typically involve a systematic search of possible crystal packing arrangements, followed by energy minimization to identify stable structures on the lattice energy landscape. researchgate.netresearchgate.net The energies of the predicted structures are often calculated and refined using methods with increasing accuracy, such as classical force fields, machine learning potentials, and ultimately, periodic Density Functional Theory (DFT). researchgate.net While widely applied in the pharmaceutical industry, the application of CSP to inorganic materials like this compound is a complex undertaking but follows similar principles of searching for and ranking energetically favorable crystal structures. researchgate.net

Crystal Sleuth Software

The software "CrystalSleuth" is a tool used in the characterization of crystalline materials. rruff.infoarizona.edu Developed as part of the RRUFF™ Project, CrystalSleuth is not a crystal structure prediction tool in the same vein as CSP methods. rruff.inforesearchgate.net Instead, its primary function is to aid in the identification of mineral phases by analyzing experimental data. rruff.inforruff.info

CrystalSleuth provides tools for the analysis and manipulation of Raman spectroscopy and powder X-ray diffraction (XRD) data sets. rruff.inforesearchgate.net Its core capability is to compare an experimentally obtained spectrum or diffraction pattern against extensive databases, such as the RRUFF™ database and the American Mineralogist Crystal Structure Database. rruff.infoarizona.edu By finding the closest matches, the software helps researchers identify the unknown mineral or compound, assuming it is present in the database. rruff.info It can also be used for the refinement of unit cell parameters from powder diffraction data. rruff.info Therefore, CrystalSleuth is used to identify known polymorphs from experimental data rather than to predict novel, undiscovered crystal structures from first principles.

Research on Magnetic Phenomena in Dysprosium Iii Oxide and Its Complexes

Magnetic Exchange Interactions in Dysprosium(III) Systems

Complex Interactions of Single-Ion Anisotropy Axes in Molecular Magnets

The foundation of the magnetic behavior in molecular magnets based on Dysprosium(III) oxide and its complexes lies in the profound magnetic anisotropy of the individual Dy(III) ions. nih.gov A Dy(III) ion is an oblate-shaped Kramers ion, meaning its electron density is expanded in the equatorial plane. nih.gov This electronic structure, when subjected to a specific ligand field, can lead to a large, unquenched orbital angular momentum, which is a prerequisite for single-molecule magnet (SMM) behavior. nih.govmdpi.com The interaction between the Dy(III) ion's 4f electron shell and the crystal field environment created by the surrounding ligands dictates the orientation of the magnetic anisotropy, often resulting in an "easy-axis" of magnetization. aps.orgrsc.org

Magnetometry and Magnetic Characterization

DC and AC Magnetic Susceptibility Measurements for Dynamic Magnetic Behavior

Direct current (DC) and alternating current (AC) magnetic susceptibility measurements are essential techniques for characterizing the magnetic properties of this compound and its complexes.

DC susceptibility measurements provide insight into the static magnetic behavior. Typically, the product of the molar magnetic susceptibility and temperature (χMT) is plotted against temperature. For a two-dimensional Dy(III) coordination polymer, the χMT value at 300 K was found to be 14.56 cm³ K mol⁻¹, slightly higher than the theoretical value of 14.17 cm³ K mol⁻¹ for a free Dy(III) ion. nih.gov In another study on a triangular dysprosium single-molecule toroic, the room temperature χMT value was 41.80 cm³ K mol⁻¹, consistent with the presence of three independent Dy³⁺ ions. nih.gov A gradual decrease in χMT upon cooling is commonly observed, which can be attributed to the depopulation of the excited M_J_ states of the Dy³⁺ ions. nih.gov

AC susceptibility measurements are crucial for probing the dynamic magnetic behavior, particularly the slow magnetic relaxation that is characteristic of SMMs. nih.gov These measurements involve applying a small, oscillating magnetic field and measuring the in-phase (χ') and out-of-phase (χ'') components of the susceptibility. Non-zero χ'' signals indicate that the magnetization relaxation is too slow to keep up with the oscillating field, a hallmark of SMMs. nih.gov The frequency and temperature dependence of the χ'' peaks can be analyzed to determine the effective energy barrier for magnetization reversal (U_eff_) and the relaxation time (τ₀). acs.org In some complex systems, AC susceptibility can reveal multiple, distinct relaxation processes occurring within the same material. nih.govrsc.org Furthermore, this compound powder is frequently used as a paramagnetic reference material for the calibration of both DC and AC magnetometers. researchgate.net

Magnetic Hysteresis Loop Analysis and Coercivity Studies

Magnetic hysteresis loop analysis (M-H curves) is a fundamental method for characterizing the magnetic ordering and memory effects in materials. For this compound, the results of this analysis are highly dependent on the material's form, such as thin film or nanoparticle, and the temperature.

This compound thin films have been shown to exhibit ferromagnetic behavior at low temperatures, characterized by open hysteresis loops. researchgate.netkarazin.ua This indicates that the material retains a magnetization even after the external magnetic field is removed. In contrast, core this compound nanoparticles often behave as simple paramagnets, displaying M-H curves with no hysteresis, meaning both the coercivity and remanence are zero. mdpi.com However, when this compound is used as a dopant in other materials, it can significantly influence coercivity. For instance, Dy₂O₃-doped TiO₂ films have exhibited a coercivity of 11 kA/m at room temperature. researchgate.net The primary application related to coercivity enhancement is the use of dysprosium in Nd-Fe-B permanent magnets, where it is used to maintain performance at high temperatures. aps.orgarnoldmagnetics.com

In the context of Dy(III)-based single-molecule magnets, magnetic hysteresis is a direct manifestation of the slow magnetic relaxation. The observation of open hysteresis loops at low temperatures is a defining feature of SMMs. nih.govresearchgate.net The width of the hysteresis loop is related to the coercive field (H_C_), which is the reverse field required to bring the magnetization back to zero. For one mononuclear dysprosium complex, a coercive field of 1.03 T was observed at 1.8 K. nih.gov

Temperature-Dependent Magnetization Investigations

The magnetization of this compound and its compounds is strongly dependent on temperature, a behavior that reflects the underlying magnetic ordering and transitions. In bulk dysprosium metal, a clear sequence of magnetic phases occurs upon cooling: it is paramagnetic above 179 K, antiferromagnetic between 179 K and 85 K, and ferromagnetic below 85 K. aps.orgaps.org

This strong temperature dependence is also evident in this compound materials. Thin films of Dy₂O₃ can transition from ferromagnetic at low temperatures to paramagnetic at room temperature. researchgate.netkarazin.ua For materials exhibiting paramagnetism, the magnetization typically follows the Curie-Weiss law, where magnetic susceptibility is inversely proportional to temperature. In dysprosium orthoferrite (DyFeO₃) nanoparticles, the magnetization has been observed to fall precipitously with increasing temperature. nih.gov

For Dy(III)-based molecular magnets, investigations of temperature-dependent magnetization are critical for understanding their properties. The product of magnetic susceptibility and temperature (χMT) is often studied as a function of temperature. The room-temperature value of χMT for several Dy(III) complexes is typically close to the theoretical value for a free Dy³⁺ ion (14.17 emu K mol⁻¹). nih.gov As the temperature is lowered, the decrease in χMT reflects the thermal depopulation of the excited crystal field levels of the Dy(III) ion. nih.govnih.gov Detailed studies can even correlate temperature-dependent changes in the molecular structure, such as the bending of bond angles, with changes in the magnetic properties. acs.org

Paramagnetic Applications of this compound

The paramagnetic nature of the Dy(III) ion is exploited in several specialized applications. The large magnetic moment arising from the 4f electrons of Dy(III) makes this compound a material of interest for applications requiring a strong but non-permanent magnetic response. mdpi.com

A prominent application is in the field of biomedical imaging, specifically as a T₂ contrast agent for Magnetic Resonance Imaging (MRI). nih.govknu.ac.kr For a material to be an effective T₂ agent, it should exhibit a high transverse water proton spin relaxivity (r₂) and a negligible longitudinal relaxivity (r₁). mdpi.comnih.gov Nanoparticles of paramagnetic this compound fulfill this requirement well. mdpi.comresearchgate.net The magnetic moment from the Dy(III) ions efficiently dephases the spins of nearby water protons, shortening the T₂ relaxation time and thus providing a strong negative contrast in MR images. mdpi.com Because the magnetization of these nanoparticles is not saturated at room temperature, their relaxivity (r₂) can be further enhanced by increasing the magnetic field strength of the MRI scanner. acs.orgnih.govknu.ac.kr

Relaxivity Values of Dysprosium Oxide-Based Nanoparticles for MRI
Materialr₁ Relaxivity (s⁻¹mM⁻¹)r₂ Relaxivity (s⁻¹mM⁻¹)Magnetic FieldReference
D-glucuronic acid coated Dy₂O₃ nanoparticlesNegligible65.041.5 T nih.gov
Dextran coated Dy₂O₃ nanoparticles (~70 nm)Not specified~1907 T acs.org
Dextran coated Dy₂O₃ nanoparticles (~60 nm)Not specified~67517.6 T acs.org

Another important application is the use of this compound powder as a standard reference material for the calibration of magnetic measurement instruments, such as AC/DC magnetometers and susceptometers. researchgate.net Its well-defined paramagnetic susceptibility provides a reliable benchmark for ensuring the accuracy of magnetic characterization equipment.

Research on Optical Phenomena and Photonics Applications of Dysprosium Iii Oxide

Luminescent Material Development and Characterization

The trivalent dysprosium ion possesses a 4f⁹ electronic configuration, which gives rise to characteristic emission spectra when incorporated into a host material. optica.org These emissions, particularly in the visible spectrum, are the foundation for its use in developing advanced luminescent materials.

Dysprosium(III) oxide is a key dopant for creating single-component phosphors that can generate white light, a crucial application for solid-state lighting like white light-emitting diodes (WLEDs). nih.govnih.gov The white light emission from Dy³⁺-doped materials originates from the combination of two dominant emission bands: a blue emission and a yellow emission. optica.org

These emissions correspond to specific electronic transitions from the excited ⁴F₉/₂ energy level to lower energy levels:

Blue Emission (~480-485 nm): Corresponds to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. nih.govresearchgate.net

Yellow Emission (~572-575 nm): Corresponds to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.govresearchgate.net

The combination of these blue and yellow light components can produce white light. The quality and color temperature of this white light can be precisely tuned by adjusting the host material and the concentration of the Dy³⁺ dopant. optica.orgnih.gov The intensity ratio of the yellow to blue emissions (Y/B ratio) is a critical parameter that influences the final color output. This ratio is sensitive to the local environment of the Dy³⁺ ion within the host crystal structure. nih.gov Researchers have successfully incorporated this compound into various host materials, including silicate, aluminosilicate, borate (B1201080), and phosphate (B84403) glasses and crystals, to optimize white light generation. optica.orgnih.govnih.gov

The color characteristics of these phosphors are quantified using the Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates (x, y) and the Correlated Color Temperature (CCT). By carefully selecting the host matrix, cool or warm white light can be achieved. For instance, in certain CaSrAl₂SiO₇ phosphors, CCT values ranging from 5934 K to 20412 K, corresponding to cool-white light, have been reported. optica.org Similarly, Dy³⁺-doped Li₂O-BaO-Gd₂O₃-SiO₂ glasses have been developed with a CCT of 3621 K and a quantum efficiency of 74%. researchgate.net

Table 1: Chromaticity Coordinates and CCT of Selected Dy³⁺-Doped Materials
Host MaterialDy³⁺ ConcentrationExcitation Wavelength (nm)CIE (x, y)CCT (K)
Li₂O-BaO-Gd₂O₃-SiO₂0.5 mol%350Not Specified3621
CaSrAl₂SiO₇0.1 mole350Near (0.33, 0.33)5934
(1-x)ZnS - (x)Dy₂O₃x = 0.2Not SpecifiedNear Ideal WhiteNot Specified

The distinct emission lines of the dysprosium ion make it a valuable active ion for solid-state lasers, particularly for generating yellow laser light, which is otherwise difficult to produce directly and efficiently. mq.edu.au The yellow laser emission typically originates from the same ⁴F₉/₂ → ⁶H₁₃/₂ transition that contributes to white light generation. researchgate.net

This compound is also used to enhance the performance of other fluorescent materials through co-doping and energy transfer processes. When Dy³⁺ is incorporated into a host material alongside another rare-earth ion, such as Terbium (Tb³⁺) or Europium (Eu³⁺), it can act as a "sensitizer." mdpi.combohrium.com

Optical Coatings and Thin Film Optics

This compound is employed in the fabrication of thin films for optical components, valued for its high refractive index and stability. sigmaaldrich.comrefractiveindex.info These properties are beneficial for creating specialized coatings that control the reflection and transmission of light.

While less common than materials like silicon dioxide or titanium dioxide, this compound's optical properties make it a candidate for use in multilayer antireflective (AR) coatings. An effective AR coating requires layers of materials with different refractive indices to suppress reflections through destructive interference. Dy₂O₃ possesses a high refractive index (approximately 1.97 at a wavelength of 587.6 nm), making it suitable as the high-index layer in an AR stack. refractiveindex.info Its stability and wide band gap are advantageous for ensuring the durability and transparency of the coating across the desired operational spectrum. sigmaaldrich.com

The inherent physical and chemical properties of this compound make it an excellent material for protective optical coatings. sigmaaldrich.com Thin films of Dy₂O₃ are hard, chemically stable, and thermally robust. sigmaaldrich.com When applied to the surface of optical components like mirrors, lenses, or windows, these coatings provide a durable barrier against environmental factors. This protection is crucial in harsh environments where components may be exposed to humidity, temperature fluctuations, or abrasive particles. materion.com Deposition techniques such as sputtering are used to create dense, stable films of this compound that prevent degradation of the underlying optical substrate, ensuring long-term performance and reliability. laseroptik.com

Non-linear Optical Properties Investigation

The study of non-linear optical (NLO) properties in materials is crucial for the development of advanced photonic devices. These properties describe how a material's optical characteristics, such as its refractive index, are altered by the presence of intense light. In the context of this compound (Dy₂O₃), research into its non-linear optical behavior is an emerging field with potential applications in various optical technologies.

Third-Order Nonlinear Optical Susceptibility Research in this compound Systems

Third-order nonlinear optical susceptibility, denoted as χ⁽³⁾, is a key parameter that quantifies the strength of a material's third-order nonlinear optical response. cleanenergywiki.org This response is responsible for phenomena such as self-focusing, two-photon absorption, and third-harmonic generation, which are vital for applications in optical switching and processing. cleanenergywiki.org The investigation of χ⁽³⁾ in materials is often conducted using techniques like the Z-scan method, which can determine both the real and imaginary parts of this complex susceptibility. wikipedia.orgnih.gov

While direct measurements of the third-order nonlinear optical susceptibility in pure this compound are not extensively documented in the reviewed literature, studies on related systems provide valuable insights. For instance, research on selenium (Se) doped with dysprosium (Dy) has explored the influence of Dy ions on the material's nonlinear optical dispersion parameters. enpress-publisher.com In this study, the introduction of dysprosium into the amorphous selenium (a-Se) matrix was found to modify the optical energy gap and, consequently, the material's dispersion characteristics. enpress-publisher.com

The research on Dy-doped selenium thin films indicated a decrease in the optical band gap with an increase in the dysprosium concentration. enpress-publisher.com This alteration of the electronic structure is intrinsically linked to the nonlinear optical properties. The study calculated the second-order refractive index and two-photon absorption, which are related to the third-order susceptibility. enpress-publisher.com The findings from this research on a dysprosium-containing system suggest the potential for tuning the nonlinear optical response of host materials through the incorporation of dysprosium ions.

Further research focusing directly on this compound is necessary to fully characterize its intrinsic third-order nonlinear optical susceptibility and evaluate its potential for applications in nonlinear photonic devices.

Studies of Refractive Index and Optical Dispersion

The refractive index (n) and optical dispersion are fundamental optical properties that dictate how light propagates through a material. For this compound, these properties have been investigated, providing essential data for its potential use in optical components. This compound is noted for its high refractive index, which makes it a material of interest for specialized optical applications. refractiveindex.info

Experimental studies on single-crystal fibers of cubic Dy₂O₃ have determined its refractive index and dispersion. Using a small-prism technique, the refractive index of Dy₂O₃ was measured at various wavelengths in the visible spectrum (435.8-643.8 nm). researchgate.net From these measurements, the refractive index at the sodium D-line (nD at λ = 589.3 nm) was calculated to be 1.9757. researchgate.net

The optical dispersion of this compound has been characterized using the one-term Sellmeier equation, which provides an empirical relationship between the refractive index and wavelength. researchgate.netwikipedia.org The general form of the one-term Sellmeier equation is:

n²(λ) - 1 = B / (1 - A/λ²)

where 'n' is the refractive index, 'λ' is the wavelength, and 'A' and 'B' are the Sellmeier coefficients. For this compound, the dispersion value 'A' has been determined to be 73 x 10⁻¹⁶ m². researchgate.net This parameter is crucial for understanding the chromatic dispersion of the material, which is the variation of the refractive index with wavelength. calctool.org

Below is a table summarizing the measured and derived optical constants for this compound.

Optical PropertyValueWavelength (nm)Reference
Refractive Index (nD)1.9757589.3 researchgate.net
Dispersion Value (A)73 x 10⁻¹⁶ m²- researchgate.net
Chromatic Dispersion (dn/dλ)-0.15372 µm⁻¹587.6 refractiveindex.info
Group Index (ng)2.0666587.6 refractiveindex.info

These data are fundamental for the design and modeling of optical devices that incorporate this compound, such as lenses, coatings, and waveguides. The high refractive index combined with its other properties makes Dy₂O₃ a candidate for applications where light manipulation in a compact form factor is required.

Catalytic Applications and Mechanistic Studies of Dysprosium Iii Oxide

Photocatalytic Activity Research

Dysprosium(III) oxide (Dy₂O₃) has emerged as a significant material in photocatalysis, primarily due to its unique electronic structure and thermal stability. Research has focused on its use in degrading organic pollutants and its role in enhancing the efficiency of other semiconductor photocatalysts.

Photodegradation of Organic Contaminants (e.g., Dyes like Coomassie Brilliant Blue, Rhodamine B)

Dy₂O₃ nanoparticles have demonstrated notable efficacy in the photocatalytic degradation of organic dyes under UV irradiation. Studies have successfully utilized Dy₂O₃ nanostructures for the breakdown of Rhodamine B, a common industrial dye and pollutant. The photocatalytic process is optimized through various synthesis methods, such as the use of Schiff-base ligands as capping agents during the preparation of the nanoparticles, which are then heat-treated to form the final Dy₂O₃ nanostructures.

Furthermore, when Dy₂O₃ is used to modify titanium dioxide (TiO₂), the resulting composite shows significantly enhanced photocatalytic activity. Research on a catalyst system with 8% Dy₂O₃ loaded on TiO₂ demonstrated superior performance in the decomposition of Coomassie Brilliant Blue (CBB) dye under both UV and visible light compared to unmodified TiO₂. jchps.com This improved activity is attributed to a more efficient charge separation, which inhibits the recombination of electron-hole pairs generated by light absorption. jchps.com The modification with dysprosium oxide shifts the absorption band of the catalyst into the visible light region, allowing for greater utilization of the solar spectrum. jchps.com

Binary nanocomposites, such as Dy₂O₃-SiO₂, have also been developed and tested for the photodecomposition of a wide array of contaminants, including Rhodamine B, erythrosine, and methyl orange, showing high efficiency in their removal.

Enhanced Oxygen Reduction Reaction (ORR) Catalytic Properties in Nanocomposites

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Nanocomposites incorporating this compound have shown promise in improving ORR catalysis. Specifically, Dy₂O₃@TiO₂ hybrids have been evaluated for their electrocatalytic performance in alkaline electrolytes. These materials facilitate the transport of electrons from the catalyst surface to the electrode, a key step in oxygen reduction.

The hybrid Dy₂O₃@TiO₂ catalyst exhibits impressive ORR activity, demonstrating an initial potential of 0.88 V and a Tafel slope of 73 mV dec⁻¹. This enhanced performance is attributed to the synergistic interaction between the high conductivity and corrosion resistance of Dy₂O₃ and the semiconductor properties of TiO₂.

Synergistic Effects in this compound @ Titanium Dioxide (Dy₂O₃@TiO₂) Photocatalysts

The combination of this compound and Titanium dioxide (TiO₂) into a single nanocomposite material creates a synergistic effect that significantly boosts photocatalytic performance. This synergy stems from the efficient separation of photogenerated electron-hole pairs at the interface of the two materials, which reduces their recombination rate and increases the quantum yield of the photocatalytic process.

In Dy₂O₃@TiO₂ nanostructures, Dy₂O₃ is evenly distributed on the TiO₂, which prevents agglomeration and creates a larger surface area with more active sites for catalysis. jchps.com This composite material demonstrates markedly higher degradation rates for dyes like Rhodamine B and Coomassie Brilliant Blue compared to either Dy₂O₃ or TiO₂ used alone. jchps.com The incorporation of Dy₂O₃ can also lower the band gap of the composite, enhancing redox reactions and broadening the range of contaminants that can be degraded under UV and visible light irradiation. jchps.com

Table 1: Comparison of Photocatalytic Degradation Efficiency

Catalyst Target Pollutant Degradation Conditions Degradation Rate/Efficiency
Dy₂O₃@TiO₂ Rhodamine B Neutral pH (7), 2 g L⁻¹ catalyst conc. Significantly higher than Dy₂O₃ or TiO₂ alone
Dy₂O₃@TiO₂ Coomassie Brilliant Blue UV and Visible light Higher activity than pure TiO₂ jchps.com
Dy-doped WO₃ Rhodamine B 180 minutes irradiation Up to 91% degradation researchgate.net

Dysprosium Doping Effects on Tungsten Trioxide Photocatalytic Performance

Doping tungsten trioxide (WO₃) nanoparticles with dysprosium has been shown to be an effective strategy for enhancing their photocatalytic capabilities. The introduction of Dy³⁺ ions into the WO₃ crystal lattice leads to several beneficial effects. Experimental results indicate that Dy-doping improves the light absorption of WO₃ and enhances both its photoactivity and photostability. researchgate.net

The mechanism behind this enhancement involves the 4f and 5d orbitals of the dysprosium ions. These orbitals can effectively capture electrons, which promotes the separation of photogenerated electron-hole pairs and reduces their recombination rate. This improved charge separation leads to a more efficient generation of reactive oxygen species responsible for the degradation of pollutants. In studies involving the photodegradation of Rhodamine B, Dy-doped WO₃ nanoparticles demonstrated a degradation efficiency of up to 91% within 180 minutes, a substantial improvement over undoped WO₃. researchgate.net

Lewis Acid Catalysis and Organic Transformations

Beyond photocatalysis, dysprosium compounds exhibit properties that make them suitable for catalyzing organic reactions, particularly due to their function as Lewis acids.

Dysprosium(III) Complexes as Lewis Acid Catalysts in Carbon-Carbon Bond Forming Reactions

Dysprosium(III) compounds, such as Dysprosium(III) chloride (DyCl₃), are recognized as moderately strong Lewis acids. wikipedia.org A Lewis acid is a chemical species that can accept a pair of electrons, and this property allows it to catalyze a variety of organic transformations, including carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. The Dy³⁺ ion acts as the electron-pair acceptor, facilitating chemical reactions.

While specific, extensively detailed studies focusing solely on Dy₂O₃ as a catalyst for C-C bond formation are not widely reported in the provided literature, the established Lewis acidity of Dy(III) compounds provides a strong theoretical basis for their use in this capacity. For instance, DyCl₃·6H₂O is noted for its potential as a catalyst in various organic synthesis reactions due to this electron-accepting ability. Research has also described the formation of dysprosium complexes from Schiff bases, a process mediated by the presence of Dy(III), showcasing its role in facilitating complex organic transformations. mdpi.com This capability to mediate and promote reactions underscores the potential of dysprosium complexes to serve as catalysts in the synthesis of complex organic molecules where C-C bond formation is a critical step.

Heterogeneous Sulfide Oxidation Catalysis utilizing Dysprosium-Organic Frameworks

Metal-organic frameworks (MOFs) represent a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable structures make them promising candidates for various applications, including catalysis. A dysprosium-based MOF (Dy-MOF) has been investigated as a heterogeneous catalyst for the oxidation of sulfides.

The Dy-MOF, prepared through a hydrothermal reaction, functions as a Lewis acid catalyst. The active catalytic sites are the Dy(III) centers within the framework. These centers provide accessible Lewis acid sites that can activate electrophiles, facilitating the sulfoxidation reaction. The proposed mechanism involves the formation of a peroxo species as the active oxidant.

Studies have demonstrated that the Dy-MOF can catalyze the oxidation of sulfides to sulfoxides with high efficiency, achieving almost quantitative conversion. A key advantage of this heterogeneous system is the stability of the catalyst. Characterization of the Dy-MOF after the catalytic reaction, using techniques such as Fourier transform infrared spectroscopy (FT-IR), X-ray powder diffraction (PXRD), and scanning electron microscopy (SEM), has shown that the framework remains intact. This structural integrity is a crucial feature for a reusable heterogeneous catalyst.

Furthermore, these dysprosium-organic frameworks can serve as precursors for the synthesis of this compound (Dy₂O₃) particles. By heating the Dy-MOF at 650 °C in air, it can be converted into micro-scale Dy₂O₃ particles with a uniform morphology.

The table below summarizes the catalytic performance of the Dy-MOF in the oxidation of methyl phenyl sulfide.

CatalystSubstrateOxidantSolventTime (h)Temperature (°C)Conversion (%)Selectivity to Sulfoxide (%)
Dy-MOFMethyl phenyl sulfideH₂O₂Ethanol (B145695)550>99>99

Data synthesized from research findings on Dy-MOF catalyzed sulfoxidation.

Catalyst Support Functions and Reinforcement

This compound is a rare-earth oxide that possesses high thermal stability and specific chemical properties, making it a material of interest for catalytic applications, not only as a catalyst itself but also as a support for other active phases and as a reinforcing agent in ceramic materials used in high-temperature environments.

This compound as a Support for Various Metal-Containing Catalytically Active Phases

The interaction between a metal catalyst and its support material can significantly influence the catalyst's activity, selectivity, and stability. rsc.org Oxide supports, such as this compound, can affect the electronic properties of the supported metal nanoparticles and their resistance to sintering. sci-hub.stnih.gov

This compound is noted for its chemical and thermal stability, which are critical properties for a catalyst support, especially in reactions requiring high temperatures. While specific, extensive research detailing Dy₂O₃ as a support for a wide variety of metal catalysts is an emerging area, its properties suggest significant potential. The general principles of metal-support interactions on rare-earth oxides indicate that Dy₂O₃ could be beneficial in dispersing and stabilizing catalytically active metal nanoparticles. The formation of finely divided metals on oxide supports is a known method for creating highly dispersed heterogeneous catalysts. researchgate.net

The potential of Dy₂O₃ as a catalyst support is rooted in the properties inherent to rare-earth oxides.

PropertyValue/DescriptionSignificance for Catalyst Support
Chemical FormulaDy₂O₃Provides a stable oxide surface for metal deposition.
Melting Point2,408 °CEnsures thermal stability in high-temperature catalytic reactions. msesupplies.comwikipedia.org
Crystal StructureCubicOffers a defined crystallographic surface for metal-support interactions. wikipedia.org
Chemical StabilityStable, moderately soluble in acid, not soluble in waterProvides durability in various reaction environments. msesupplies.com

This table outlines the properties of this compound relevant to its potential application as a catalyst support.

Reinforcing Agent for Ceramic Materials in High-Temperature Catalytic Applications

In many high-temperature catalytic processes, the catalyst or its support is made of or incorporated into a ceramic material. The mechanical and thermal stability of these ceramic materials is paramount for the longevity and efficiency of the catalytic system. ggsceramic.comresearchgate.netmdpi.com this compound has been shown to act as an effective reinforcing and stabilizing agent in various ceramic systems.

One of the key functions of Dy₂O₃ in ceramics is its ability to prevent sintering at high temperatures. For instance, in a CaO-based material intended for thermochemical energy storage, the addition of Dy₂O₃ along with Ca₃Al₂O₆ was found to significantly prevent the sintering of CaO particles during high-temperature cycling. researchgate.net This anti-sintering property is crucial for catalyst supports, as it helps maintain a high surface area and the dispersion of the active catalytic phase.

Furthermore, dysprosium oxide is known to stabilize the crystal structure of other ceramic materials. Research on ceramic compositions has shown that dysprosia can stabilize zirconia in its tetragonal phase, even in amounts as low as 10 volume %. researchgate.net This stabilization enhances the mechanical properties of the zirconia ceramic, making it more robust for high-temperature applications. The use of dysprosium oxide with nickel in cermets for nuclear reactor control rods further attests to its role in creating materials with exceptional high-temperature stability. thermofisher.com

The table below summarizes the observed effects of this compound on the properties of ceramic composites.

Ceramic SystemRole of Dy₂O₃Observed EffectReference
Dy₂O₃-ZrO₂StabilizerStabilization of the zirconia crystal phase. researchgate.net
CaO supported with Dy₂O₃ and Ca₃Al₂O₆Sintering InhibitorEnhanced prevention of sintering and retention of high surface area after multiple high-temperature cycles. researchgate.net
Dy₂O₃-Al₂O₃Compound FormationFormation of dysprosium aluminate compounds. researchgate.net

Advanced Materials Science and Engineering Applications of Dysprosium Iii Oxide

Energy Storage and Conversion Technologies

Dysprosium(III) oxide is being investigated for its role in improving materials and processes for energy storage and conversion. Its high thermal stability and catalytic properties are particularly advantageous in high-temperature applications such as thermochemical energy storage and solid oxide fuel cells.

This compound-Supported Materials for Thermochemical Energy Storage

Thermochemical energy storage (TCES) is a promising technology for concentrated solar power (CSP) plants, and materials based on the reversible calcination-carbonation of Calcium oxide (CaO) are key candidates. However, these materials often suffer from performance degradation over multiple cycles due to sintering. Recent research has demonstrated that supporting CaO with this compound can significantly mitigate this issue.

A novel CaO-based material co-supported with Ca₃Al₂O₆ and Dy₂O₃ has shown exceptional performance and durability for TCES applications. researchgate.net The high melting temperature of Dy₂O₃ (approximately 2340°C) contributes to its high resistance to sintering. researchgate.net This enhanced stability prevents the agglomeration of CaO particles during the high-temperature calcination step, thereby preserving a high surface area and consistent reactivity over many cycles.

In a study evaluating this novel composite, the material retained a carbonation conversion capacity of 82.7% after 40 cycles under severe calcination conditions. researchgate.net Furthermore, it exhibited a high exothermic heat of reaction of 582.2 kJ kg⁻¹, which is substantially higher than many other TCES systems. researchgate.net The addition of Dy₂O₃ as a support structure is credited with this improved performance, ensuring long-term durability and making the material a viable candidate for practical TCES implementation in solar power plants. researchgate.net

Table 1: Performance of this compound-Supported CaO for TCES
ParameterValueSignificance
Carbonation Conversion Capacity (after 40 cycles)82.7%Demonstrates high stability and resistance to degradation. researchgate.net
Exothermic Heat of Reaction582.2 kJ kg⁻¹Indicates high energy storage density. researchgate.net
Primary Role of Dy₂O₃Inert support, sintering preventionEnhances long-term durability and retains high surface area. researchgate.net

This compound as Electrocatalysts in Solid Oxide Fuel Cells (SOFCs)

The efficiency of Solid Oxide Fuel Cells (SOFCs) is heavily dependent on the catalytic activity of their electrodes, particularly the cathode, where the oxygen reduction reaction (ORR) occurs. While perovskite oxides are commonly studied for this purpose, research into enhancing their performance with rare-earth elements is ongoing. This compound has been identified as a promising promoter for enhancing electrocatalytic activity.

In one study, a novel catalyst composed of Iron and Nitrogen co-doped carbon (Fe/NC) was enhanced by the addition of this compound (Dy₂O₃-Fe/NC). researchgate.net This material demonstrated excellent bifunctional electrocatalytic activity for both the ORR and the oxygen evolution reaction (OER). The ORR is the critical reaction at the cathode of an SOFC. The Dy₂O₃-Fe/NC material exhibited a high half-wave potential (E₁/₂) of 0.914 V for the ORR, indicating superior catalytic activity. researchgate.net

The enhanced performance is attributed to a synergistic interaction between the iron and dysprosium components, which generates new, highly active FeNₓ-Dy₂O₃ sites. researchgate.net Although this particular study focused on the application of the catalyst in a Zn-air battery, the fundamental principles of its high ORR activity are directly relevant to improving the performance of SOFC cathodes. The results suggest that incorporating this compound into cathode materials can be an effective strategy for developing more efficient SOFCs. researchgate.net

Sensing Technologies

The unique electronic and surface properties of this compound nanostructures make them highly suitable for various sensing applications. Their high surface-to-volume ratio and reactivity are particularly beneficial for detecting humidity and specific gases with high sensitivity and rapid response times.

Humidity Sensing Properties of this compound Nanorods

Nanostructured this compound has been shown to be an effective material for humidity sensors. In a study focusing on Dy₂O₃ nanorods synthesized via a one-step hydrothermal method, the material exhibited excellent humidity sensing characteristics over a relative humidity (RH) range of 11–97%. mdpi.com

The sensor, which operates on a resistive principle, demonstrated a remarkable sensitivity of 7.88 MΩ/%RH at a frequency of 100 Hz. mdpi.com One of the key performance metrics for a humidity sensor is its response and recovery time, which were found to be exceptionally fast for the Dy₂O₃ nanorods at 2 seconds and 5 seconds, respectively. mdpi.com The material also showed good reversibility and minimal hysteresis of 15.6% at 100 Hz, indicating reliability and accuracy over repeated sensing cycles. mdpi.com These properties make Dy₂O₃ nanorods a promising candidate for the fabrication of high-performance and responsive humidity sensors. mdpi.com

Table 2: Humidity Sensing Performance of this compound Nanorods
Sensing ParameterValueOperating Condition
Response Time2 s-
Recovery Time5 s-
Sensitivity7.88 MΩ/%RH100 Hz
Hysteresis15.6%100 Hz
Sensing Range11–97% RH-

Gas Sensing Applications (e.g., Nitrogen Dioxide (NO₂), Ammonia (B1221849) (NH₃))

This compound and dysprosium-doped materials have demonstrated significant potential for the selective detection of harmful gases like Nitrogen dioxide (NO₂) and Ammonia (NH₃).

For the detection of NO₂, thin films of Dysprosium-doped Zinc oxide (ZnO) have been investigated. mdpi.com Doping ZnO with dysprosium was found to create structural defects and oxygen vacancies in the ZnO lattice, which in turn enhances the sensing performance compared to pure ZnO. mdpi.com These sensors showed high sensitivity and selectivity for NO₂ in the parts-per-billion (ppb) range, while exhibiting extremely low responses to other gases like ammonia and ethanol (B145695). mdpi.comfudan.edu.cn This selectivity is crucial for developing reliable sensors for specific gas monitoring. fudan.edu.cn

Conversely, pure this compound has been fabricated into sensors that show a high response and selectivity specifically to NH₃ at room temperature. A sensor made from coral-shaped Dy₂O₃ nanostructures demonstrated high sensitivity and good linear response to ammonia concentrations ranging from 0.1 to 100 parts-per-million (ppm). The high specific surface area of this hierarchical structure is believed to facilitate the adsorption and desorption of NH₃ molecules, leading to its excellent sensing properties.

Table 3: Gas Sensing Applications of this compound-Based Materials
Target GasSensing MaterialKey Research Finding
Nitrogen Dioxide (NO₂)Dysprosium-doped Zinc Oxide (Dy-doped ZnO)Achieves stable and sensitive detection in the ppb range with high selectivity against other gases. mdpi.comfudan.edu.cn
Ammonia (NH₃)Coral-shaped this compound (Dy₂O₃)Exhibits high sensitivity and selectivity at room temperature for concentrations between 0.1-100 ppm.

Biosensor Development using this compound Nanoparticles (e.g., Oxidative Stress Biomarkers)

This compound (Dy₂O₃) nanoparticles are emerging as a significant material in the development of advanced biosensors, particularly for the detection of oxidative stress biomarkers. sigmaaldrich.cn Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govnih.gov Consequently, the sensitive and selective detection of biomarkers associated with oxidative stress is crucial for early diagnosis and monitoring of disease progression. nih.gov

Researchers have explored the use of Dy₂O₃ nanoparticles in electrochemical biosensors. For instance, a study demonstrated the application of dysprosium oxide nanoparticles combined with reduced graphene oxide for the electrochemical oxidation and determination of 8-hydroxy-2'-deoxyguanosine, a well-known biomarker for oxidative DNA damage. sigmaaldrich.cn The unique electronic and catalytic properties of the Dy₂O₃ nanocomposite facilitate the sensitive detection of this biomarker. sigmaaldrich.cn The development of such nanomaterial-based biosensors offers a promising alternative to conventional analytical methods, providing high specificity, selectivity, and rapid response times for identifying trace amounts of analytes. nih.gov

Chemical Sensing of Specific Analytes (e.g., Picric Acid Detection)

The application of dysprosium-based materials extends to the field of chemical sensing, with a notable focus on the detection of hazardous and explosive compounds like picric acid (2,4,6-trinitrophenol). researchgate.netmdpi.com Picric acid is a significant environmental pollutant and a powerful explosive, making its sensitive and selective detection a matter of considerable importance. mdpi.com

One approach involves the use of Dysprosium(III)-based metal-organic frameworks (MOFs). A study reported the synthesis of a Dy(III)-MOF that functions as a fluorescent probe for the highly selective detection of picric acid in an aqueous medium. nih.gov This sensor exhibited an impressive detection limit of 0.71 μM and a high quenching constant (KSV) of 8.55 × 10⁴ M⁻¹, demonstrating its efficacy. nih.gov The high selectivity of the MOF for picric acid over other nitroaromatic compounds suggests its potential for real-world applications in diagnostic kits. nih.gov

In another strategy, biosynthesized this compound nanoparticles have been utilized for the selective detection of picric acid. researchgate.net Clove bud extract was used as a medium for the synthesis of Dy₂O₃ nanoparticles, highlighting a green chemistry approach to sensor development. researchgate.net The primary mechanism for detection in many of these sensors is fluorescence quenching, where the presence of picric acid diminishes the fluorescence intensity of the sensing material. mdpi.com

Data Storage and Advanced Electronic Devices

This compound in Magneto-Optical Recording Materials

Dysprosium and its compounds, including this compound, are highly susceptible to magnetization and play a crucial role in various data-storage applications. fitechem.com One of the most significant applications is in magneto-optical (MO) recording materials. fitechem.comfiberoptics4sale.com MO recording technology utilizes a combination of magnetic and optical properties to write, read, and erase data on a disk. elsevierpure.com

The most widely used materials for MO recording are amorphous ferrimagnetic rare-earth transition-metal (RE-TM) alloys. fiberoptics4sale.com These alloys typically contain rare-earth elements like gadolinium (Gd), terbium (Tb), and dysprosium (Dy), combined with transition metals such as iron (Fe) and cobalt (Co). fiberoptics4sale.comresearchgate.net The write/erase process in these materials is based on thermomagnetic switching, where a laser heats a localized spot on the magnetic film, allowing its magnetic orientation to be changed by an external magnetic field. elsevierpure.com The readout process relies on the magneto-optical Kerr effect, where the polarization of a reflected laser beam is altered based on the magnetic orientation of the domain, representing the stored data. elsevierpure.com

Dysprosium is a key component in these alloys, contributing to the strong perpendicular magnetic anisotropy required for high-density data storage. fiberoptics4sale.comresearchgate.net This property ensures that the magnetic domains are oriented perpendicular to the film plane, allowing for smaller and more stable bits of stored information. fiberoptics4sale.com

High-Permittivity (High-k) Dielectric Materials for Capacitors and Nonvolatile Memory Applications

This compound is recognized for its high dielectric constant (high-k), chemical and thermal stability, and wide band gap, making it a promising material for advanced electronic devices. sigmaaldrich.cn In the semiconductor industry, high-k dielectrics are essential for the continued miniaturization of microelectronic components, a trend described by Moore's Law. wikipedia.org They are used to replace traditional silicon dioxide (SiO₂) as the gate dielectric in transistors and as insulating layers in capacitors and nonvolatile memory. wikipedia.orgnih.gov

As transistors shrink, the thickness of the SiO₂ gate dielectric must also decrease to maintain the necessary capacitance. wikipedia.org However, below a certain thickness, quantum tunneling effects lead to significant leakage currents, increasing power consumption and reducing device reliability. wikipedia.org High-k materials like Dy₂O₃ allow for a physically thicker dielectric layer while achieving the same equivalent oxide thickness (EOT) as a much thinner SiO₂ layer. wikipedia.orgnih.gov This thicker layer effectively reduces leakage current without compromising capacitance. wikipedia.org

In nonvolatile memory technologies, such as flash memory, high-k dielectrics are being investigated for use in charge trapping layers. nih.govresearchgate.net The implementation of high-k materials in these memory devices is a key strategy for enabling further scaling beyond the 32 nm technology node and improving performance and reliability. nih.govnih.gov

Property of Dy₂O₃Significance in Electronics
High Dielectric Constant (k) Allows for increased capacitance in a smaller area, enabling further miniaturization of devices. sigmaaldrich.cnwikipedia.org
Wide Band Gap Provides good insulation against current leakage. sigmaaldrich.cn
Thermal Stability Ensures the material can withstand high temperatures during semiconductor manufacturing processes. sigmaaldrich.cn

Resistive Switching Phenomena in this compound Films

Resistive switching is a physical phenomenon observed in certain dielectric materials where the electrical resistance can be reversibly changed by applying an external voltage or current. This property is the basis for Resistive Random-Access Memory (ReRAM), a type of non-volatile memory considered a promising alternative to conventional charge-based memories due to its simple structure, low production cost, and excellent scalability. anu.edu.au

The mechanism of resistive switching in metal oxides often involves the formation and rupture of conductive filaments within the dielectric material. rsc.org An initial "electroforming" process, which is essentially a soft breakdown of the oxide layer, creates an oxygen-deficient conductive channel. rsc.org Subsequent application of voltage can modulate the state of this filament, switching the device between a high-resistance state (HRS) and a low-resistance state (LRS). rsc.org

While specific research on the resistive switching properties of pure this compound films is not as widespread as for other transition metal oxides like hafnium oxide or titanium dioxide, the intrinsic properties of rare-earth oxides suggest their potential in this area. aip.orgmemristor.org The study of resistive switching in various oxide materials, including silicon suboxides and niobium oxides, provides a framework for understanding the potential mechanisms in Dy₂O₃. rsc.orgaip.org The field-driven movement of oxygen vacancies is a common theme in these devices, leading to the formation of conductive pathways. rsc.orgaip.org Given that Dy₂O₃ is a stable oxide, controlled introduction of defects and understanding the role of interfaces with electrode materials would be crucial for developing reliable ReRAM devices based on this material. anu.edu.au

Nuclear and Radiation Shielding Applications

This compound is a highly effective material for nuclear and radiation shielding applications due to dysprosium's high thermal-neutron absorption cross-section. fitechem.com This property makes it valuable for use in control rods in nuclear reactors, often in the form of Dysprosium-Oxide–Nickel cermets. fitechem.com Additionally, Dy₂O₃ is being extensively researched as an additive to various glass systems to enhance their ability to attenuate both gamma rays and neutrons. ias.ac.inresearchgate.net

Studies have investigated the impact of adding Dy₂O₃ to lead borosilicate and other glass compositions. ias.ac.inresearchgate.net The addition of Dy₂O₃ increases the density and the effective atomic number (Zeff) of the glass, which are crucial factors for improving shielding effectiveness against gamma radiation. researchgate.netresearchgate.net Research has shown a direct correlation between the molar percentage of Dy₂O₃ in the glass and the linear attenuation coefficient (LAC); as the concentration of Dy₂O₃ increases, the LAC value also increases, indicating better gamma-ray shielding. researchgate.net

For neutron shielding, the effectiveness is evaluated by the effective removal cross-section (ΣR). Studies have demonstrated that increasing the concentration of Dy₂O₃ in borosilicate glasses leads to a higher effective removal cross-section, making the material a more potent neutron shield. ias.ac.inresearchgate.net This makes Dy₂O₃-doped glasses promising materials for applications in nuclear medicine, nuclear reactors, and other areas where protection from ionizing radiation is critical. ias.ac.innaturalspublishing.com

Glass System Composition (mol%)Density (g/cm³)Effective Atomic Number (Zeff) at 0.284 MeV
55B₂O₃–25PbO–20SiO₂–0Dy₂O₃ (Dy0)Data not available27.35
55B₂O₃–25PbO–20SiO₂–1Dy₂O₃ (Dy1)Data not available27.94
55B₂O₃–25PbO–20SiO₂–2Dy₂O₃ (Dy2)Data not available28.52
55B₂O₃–25PbO–20SiO₂–3Dy₂O₃ (Dy3)Data not available29.09
55B₂O₃–25PbO–20SiO₂–4Dy₂O₃ (Dy4)Data not available29.65
55B₂O₃–25PbO–20SiO₂–5Dy₂O₃ (Dy5)Data not available30.20

Data adapted from a study on the radiation-shielding features of SiO₂–PbO–B₂O₃–Dy₂O₃ glass systems. researchgate.net

This compound in Neutron Absorbers and Nuclear Reactor Control Rods

This compound (Dy₂O₃) is a critical component in the formulation of advanced materials for nuclear reactor control rods, primarily due to the exceptionally high thermal neutron absorption cross-section of several of its naturally occurring isotopes. In practical applications, this compound is often compounded with other materials, such as titanium oxide, to form dysprosium titanate (Dy₂TiO₅ or Dy₂Ti₂O₇), a ceramic material with superior properties for use in the harsh environment of a nuclear reactor core.

The primary function of a control rod is to manage the rate of fission of the nuclear fuel by absorbing neutrons. The insertion and withdrawal of these rods from the reactor core modulate the neutron population, thereby controlling the reactor's power output. Materials used in control rods must not only have a high propensity to absorb neutrons but also exhibit remarkable structural and chemical stability under intense neutron irradiation and high temperatures.

Dysprosium titanate has emerged as a promising alternative to conventional control rod materials like boron carbide (B₄C) and silver-indium-cadmium (Ag-In-Cd) alloys. The advantages of dysprosium-based ceramic absorbers are numerous and significant.

Key Research Findings and Advantages of Dysprosium-Based Neutron Absorbers:

High Neutron Absorption Capability: Dysprosium possesses several isotopes with large thermal neutron capture cross-sections. This intrinsic property makes it highly efficient at absorbing neutrons in a thermal reactor environment. The chain of absorption from one isotope to the next prolongs the effective lifetime of the control rod.

Minimal Swelling and Gas Release: Unlike boron carbide, which produces helium and lithium gas upon neutron capture, leading to significant swelling and potential mechanical failure, dysprosium titanate exhibits insignificant swelling and does not produce gaseous byproducts under neutron irradiation. This enhances the operational safety and longevity of the control rods.

High-Temperature Stability: Dysprosium titanate boasts a high melting point (approximately 1870°C) and maintains its structural integrity at the high operating temperatures of a nuclear reactor. It also shows non-interaction with cladding materials at temperatures exceeding 1000°C.

Chemical Inertness: It is chemically stable and does not readily react with the reactor coolant or cladding materials, which is a crucial factor in preventing corrosion and degradation of the control rod assembly.

Simple Fabrication and Reprocessing: The fabrication process for dysprosium titanate pellets is straightforward, and the resulting waste is non-radioactive and can be more easily reprocessed.

The effectiveness of dysprosium as a neutron absorber is rooted in the nuclear properties of its isotopes. The following table details the thermal neutron absorption cross-sections of naturally occurring dysprosium isotopes.

Thermal Neutron Absorption Cross-Sections of Natural Dysprosium Isotopes
IsotopeNatural Abundance (%)Thermal Neutron Absorption Cross-Section (barns)
¹⁵⁶Dy0.05633
¹⁵⁸Dy0.09543
¹⁶⁰Dy2.3356
¹⁶¹Dy18.9600
¹⁶²Dy25.5194
¹⁶³Dy24.9124
¹⁶⁴Dy28.32840

Data sourced from NIST, Neutron Scattering Lengths and Cross Sections.

The physical and thermal properties of dysprosium titanate further underscore its suitability for control rod applications.

Selected Properties of Dysprosium Titanate (DyₓTiᵧO₂)
PropertyValue
Phase StructureOrthorhombic (Dy₂TiO₅) or Cubic Pyrochlore (Dy₂Ti₂O₇)
Melting Point~1870°C
Thermal Conductivity (at <1000K)1.5 - 2.0 W/m-K

Data compiled from various sources on the properties of dysprosium titanate.

Measurement of Neutron Energy-Spectrum utilizing this compound

Beyond its role in reactor control, this compound is also a valuable material in the experimental determination of neutron energy spectra. The technique employed is known as neutron activation analysis (NAA) or the foil activation method. This method relies on the principle that specific isotopes, when irradiated by neutrons, become radioactive and decay with characteristic half-lives and gamma-ray emissions. By measuring this induced radioactivity, one can deduce information about the neutron flux and its energy distribution.

In this application, thin foils or wires made of or containing dysprosium are placed in a neutron field. The various isotopes of dysprosium undergo neutron capture reactions, each with a cross-section that is dependent on the energy of the incident neutron. The activation of multiple isotopes with different energy-dependent cross-sections allows for the "unfolding" of the neutron spectrum, a mathematical process that reconstructs the energy distribution of the neutrons that caused the activation.

Detailed Research Findings:

Multi-Isotope Activation: Natural dysprosium is a mixture of seven stable isotopes, several of which are suitable for neutron activation measurements. The key reactions for thermal neutron measurements are ¹⁶⁴Dy(n,γ)¹⁶⁵Dy. The resulting ¹⁶⁵Dy has a half-life of 2.334 hours and emits several gamma rays that can be detected.

Resonance Absorption: Dysprosium isotopes have significant neutron absorption resonances in the epithermal energy range. These resonances make dysprosium foils particularly sensitive to neutrons in specific energy bands, providing crucial data points for the spectrum unfolding process.

High Sensitivity: Due to its large neutron capture cross-sections, dysprosium is highly sensitive and can be used to measure even low-intensity neutron fields.

The process of determining a neutron spectrum using dysprosium activation foils can be summarized in the following steps:

Irradiation: A dysprosium foil, often containing a precisely known mass of this compound, is exposed to the neutron field for a predetermined period.

Activity Measurement: After irradiation, the foil is removed, and the gamma rays emitted from the decay of the activated isotopes (e.g., ¹⁶⁵Dy) are measured using a high-resolution gamma-ray spectrometer.

Activation Rate Calculation: From the measured gamma-ray counts, the activity of each specific radioisotope is determined. This, in turn, is used to calculate the reaction rate per atom for each activation reaction.

Spectrum Unfolding: The experimentally determined reaction rates are used as input for a specialized computer code. This code employs an iterative algorithm to adjust an initial guess of the neutron spectrum until the calculated reaction rates, based on the known activation cross-sections, match the measured rates.

The following table outlines the key nuclear data for the most commonly used activation reaction in dysprosium for thermal neutron measurements.

Nuclear Data for Dysprosium Activation
ReactionProduct IsotopeHalf-LifeKey Gamma-Ray Energies (keV)
¹⁶⁴Dy(n,γ)¹⁶⁵Dy¹⁶⁵Dy2.334 hours94.7, 279.5, 361.8

Data compiled from various nuclear data sources.

The use of this compound in activation foils provides a reliable and sensitive method for characterizing neutron energy spectra, which is essential for reactor physics experiments, radiation dosimetry, and the validation of nuclear data and computational models.

Doping and Composite Material Research Involving Dysprosium Iii Oxide

Dysprosium(III) Oxide Doping in Diverse Inorganic Matrices

Doping inorganic materials with this compound is a key strategy to modify and improve their intrinsic properties. The introduction of Dy³⁺ ions into the lattice of metal oxides or the matrix of glass systems can alter their structural, optical, and electrical characteristics, leading to enhanced performance in specific applications.

The incorporation of this compound into various metal oxide semiconductors has been shown to be an effective method for tuning their properties for applications such as photocatalysis, gas sensing, and electronics.

Titanium Dioxide (TiO₂): Doping TiO₂ with dysprosium can modify its electronic structure and morphology. Research on Dy₂O₃-doped TiO₂ thin films grown by atomic layer deposition revealed that the films were crystalline in their as-deposited state. mdpi.com Magnetometry studies showed that while planar Dy₂O₃ films did not exhibit saturation of magnetization, it was observable in doped TiO₂ films with a Dy/Ti atomic ratio of 0.06, which exhibited ferromagnetic-like behavior. mdpi.comnih.gov The introduction of Dy₂O₃ can also decrease the band gap of TiO₂, enhancing redox reactions and expanding the range of degradable contaminants under UV irradiation. nih.gov This makes Dy-doped TiO₂ a promising material for photocatalytic applications. researchgate.net

Zinc Oxide (ZnO): Dysprosium doping affects the structural, morphological, and optical properties of ZnO nanoparticles. Studies using co-precipitation and sol-gel synthesis methods show that Dy³⁺ ions can be incorporated into the ZnO host matrix. rsc.orgresearchgate.netresearchgate.net This doping leads to variations in structural parameters and a slight alteration in the optical bandgap. rsc.org The substitution of Zn²⁺ ions with the larger Dy³⁺ ions can cause lattice distortion and alter growth kinetics. rsc.org Depending on the concentration, Dy-doping can enhance visible light absorption and photocatalytic efficiency, with 5% Dy-doped ZnO showing up to 90% decoloration efficiency for novacron brown dye. researchgate.net Furthermore, Dy-doped ZnO films have demonstrated improved sensitivity for detecting nitrogen dioxide (NO₂) at the ppb level, attributed to the creation of structural defects and oxygen vacancies that enhance sensing performance.

Tin Oxide (SnO₂): Research into tin-doped dysprosium oxide has shown that, unlike in indium oxide, doping Dy₂O₃ with tin does not significantly alter its optical and electromagnetic properties. However, doping tin oxide (SnO₂) with dysprosium has been found to enhance its gas sensing capabilities. A study on Dy³⁺-doped SnO₂ thick films synthesized via co-precipitation reported that a 3 mol% doping concentration enhanced the sensor response towards ethanol (B145695) and reduced the operating temperature. The doping resulted in a single-phase nanocrystalline material with the tetragonal rutile structure of SnO₂.

Indium Oxide (In₂O₃): In contrast to dysprosium oxide, doping indium oxide with tin significantly increases the concentration of charge carriers, leading to a notable change in its electrical and optical properties. Conversely, doping In₂O₃ with dysprosium has been investigated to modify its characteristics for thin-film transistors (TFTs). Solution-processed Dy-doped In₂O₃ thin films showed that Dy acts as a carrier suppressor, effectively reducing the carrier concentration and passivating oxygen vacancy defects. This results in a positive shift in the threshold voltage and can improve the performance of TFTs.

Tungsten Trioxide (WO₃): Doping tungsten trioxide with dysprosium has been shown to improve its photocatalytic activity and photostability. Experimental results indicate that Dy-doping enhances the light absorption capabilities of WO₃. In studies on electrochromic films, Dy-doped WO₃ prepared by a sol-gel method exhibited increased surface roughness and better ion diffusion compared to undoped films. This led to an improvement in optical modulation from 43.5% to 56.9% with a 0.50 at% Dy doping concentration.

Table 1: Effects of this compound Doping on Metal Oxides

Metal Oxide Synthesis Method Key Findings Potential Applications
Titanium Dioxide (TiO₂) Atomic Layer Deposition, Hydrothermal Crystalline as-deposited, ferromagnetic-like behavior, decreased band gap. mdpi.comnih.gov Photocatalysis, Spintronics
Zinc Oxide (ZnO) Co-precipitation, Sol-Gel Lattice distortion, enhanced visible light absorption, improved gas sensitivity. rsc.orgresearchgate.net Photocatalysis, Gas Sensing
Tin Oxide (SnO₂) Co-precipitation Enhanced sensor response to ethanol, reduced operating temperature. Gas Sensing
Indium Oxide (In₂O₃) Solution-based methods Acts as a carrier suppressor, passivates oxygen vacancies. Thin-Film Transistors
Tungsten Trioxide (WO₃) Sol-Gel Improved light absorption, enhanced photocatalytic activity, better ion diffusion. Photocatalysis, Electrochromic Devices

This compound is a valuable dopant for various glass systems, imparting unique luminescent properties suitable for applications in solid-state lighting, lasers, and optical displays. The host glass composition plays a crucial role in the resulting optical characteristics.

Lithium Borate (B1201080) Glasses: Dy³⁺-doped lithium borate glasses are investigated for their potential in white light-emitting diode (W-LED) applications. The glasses, synthesized by the melt quench technique, are typically amorphous. The addition of Dy₂O₃ can influence the glass network by causing a conversion of boron coordination from BO₄ to BO₃, which increases the number of non-bridging oxygens. Photoluminescence spectra of these glasses show dominant emission bands in the blue (483 nm) and yellow (575 nm) regions, which are crucial for generating white light. However, luminescence quenching is observed as the Dy³⁺ concentration increases. Studies comparing lithium aluminoborate (LiAlB) glasses to barium borate (BaB) glasses found that LiAlB glass outperforms BaB glass in terms of luminescence properties, though BaB glasses offer better thermal and mechanical stability.

Zinc Boro-tellurite Glasses: A series of zinc boro-tellurite glasses doped with varying molar fractions of Dy₂O₃ have been synthesized using the conventional melt-quenching method. X-ray diffraction patterns confirm the amorphous nature of these glasses. The incorporation of Dy₂O₃ leads to an increase in the density of the glass, while the molar volume decreases. Optically, as the concentration of Dy₂O₃ increases, the optical band gaps tend to increase, whereas the Urbach energy, refractive index, and polarizability decrease. The emission spectra of these glasses exhibit two strong bands, a blue emission (⁴F₉/₂ → ⁶H₁₅/₂) and a yellow emission (⁴F₉/₂ → ⁶H₁₃/₂), with their CIE chromaticity coordinates falling within the white light region, making them suitable for optoelectronic devices.

Table 2: Properties of this compound-Doped Glass Systems

Glass System Key Structural Effects of Doping Key Optical Properties Potential Applications
Lithium Borate Glasses Conversion of BO₄ to BO₃ units, increase in non-bridging oxygens. Blue (483 nm) and yellow (575 nm) emissions; concentration quenching observed. White LEDs
Zinc Boro-tellurite Glasses Increased density, decreased molar volume. Increased optical band gap, blue and yellow emissions, chromaticity in the white light region. Optoelectronic Devices

Development of this compound-Based Nanocomposites

The development of nanocomposites incorporating this compound represents a frontier in materials engineering, aiming to create multifunctional materials with synergistic properties that exceed those of their individual components.

Combining this compound nanoparticles with reduced graphene oxide (rGO) creates novel nanocomposites with enhanced properties for catalysis and sensing. The large surface area and excellent electrical conductivity of rGO complement the catalytic and electronic properties of Dy₂O₃. A novel RGO-Dy₂O₃ nanocomposite photocatalyst has been developed for the oxidation of pollutants under solar light. In this composite, Dy₂O₃ nanorods are deposited on the rGO sheets. The resulting material shows a high defect density and increased oxygen vacancies on its surface, which is beneficial for catalytic applications. mdpi.com Another study reported a two-dimensional Dy₂O₃-Pd-PDA/rGO heterojunction nanocomposite for hydrogen gas sensing, where the rGO provides a porous, multi-layered structure for the uniform distribution of the metal and metal oxide nanoparticles. mdpi.com

Nanocomposites of this compound and titanium dioxide (Dy₂O₃@TiO₂) are being fabricated to enhance photocatalytic and electrocatalytic performance. A single-step hydrothermal approach has been used to synthesize these nanostructures, ensuring that Dy₂O₃ is evenly distributed on the TiO₂ surface. mdpi.comnih.gov This uniform distribution prevents the agglomeration of nanoparticles and results in a larger surface area with more active sites. mdpi.comnih.gov

Characterization using techniques such as XRD, SEM, TEM, and BET analysis confirms the successful synthesis and morphology of the nanocomposites. mdpi.comnih.gov Field emission scanning electron microscopy (FE-SEM) images show a distinct rod-shaped morphology for the TiO₂ component. mdpi.com The incorporation of Dy₂O₃ can alter the electrical properties of TiO₂, leading to a reduced bandgap and increased absorption of visible light. mdpi.com This synergistic interaction between the two oxides leads to significantly higher degradation rates for pollutants like Rhodamine B dye compared to either Dy₂O₃ or TiO₂ alone. mdpi.comnih.gov

The integration of gold (Au) nanoparticles with this compound creates composite materials with potential for advanced electrocatalytic applications. While research on Dy₂O₃@TiO₂ composites has shown enhanced electrocatalytic activity for the oxygen reduction reaction (ORR), the principles can be extended to other composite systems. mdpi.com The role of the catalyst in the ORR is to facilitate the transport of electrons from the catalyst surface to the electrode. mdpi.com The specific mechanism and kinetics are influenced by the crystal structure and surface characteristics of the catalyst. mdpi.com The high magnetic moment of dysprosium can also be beneficial in applications such as magnetic resonance imaging when combined with other materials. mdpi.com The development of Au/Dy₂O₃ composites is an emerging area aimed at leveraging the synergistic properties of noble metals and rare-earth oxides for efficient electrocatalysis.

Impact of this compound Doping and Compositing on Material Properties

The incorporation of this compound (Dy₂O₃) into various materials, either as a dopant or as a component in a composite, has been a subject of extensive research. These modifications have been shown to significantly influence the intrinsic properties of the host materials, leading to enhanced performance in a variety of applications. The unique electronic configuration and physical characteristics of dysprosium ions are key to these alterations, affecting the dielectric, catalytic, optical, electronic, and magnetic behaviors of the modified materials.

Enhancement of Dielectric and Humidity Sensing Performance

The addition of this compound has been demonstrated to be an effective strategy for improving the dielectric properties and humidity sensing capabilities of various materials. Research into Dy₂O₃-doped ceramics and composites has revealed significant enhancements in their performance, making them promising candidates for electronic components and environmental sensors.

This compound also plays a crucial role in advancing humidity sensing technologies. Dy₂O₃ nanorods have been investigated for their humidity sensing properties and have shown a swift response time of 2 seconds and a recovery time of 5 seconds over a relative humidity (RH) range of 11–97%. optica.org These nanorods exhibit a reversible response with minimal hysteresis. optica.org Furthermore, the incorporation of Dy³⁺ into manganese-zinc ferrites has been found to enhance their humidity sensing performance. As the composition of Dysprosium (Dy³⁺) increases in Mn₀.₅Zn₀.₅DyₓFe₂₋ₓO₄ composites, the resistance is enhanced, a desirable characteristic for sensor applications. chalcogen.ro

Table 1: Humidity Sensing Performance of Dy₂O₃-based Materials

Material Response Time Recovery Time Sensitivity Relative Humidity Range Reference
Dy₂O₃ Nanorods 2 s 5 s 7.88 MΩ/%RH 11-97% optica.org

Improvement of Photocatalytic and Electrocatalytic Activities

The integration of this compound into composite materials has shown significant promise in enhancing both photocatalytic and electrocatalytic activities. These improvements are largely attributed to the synergistic effects between Dy₂O₃ and the host material, leading to more efficient catalytic processes.

In photocatalysis, Dy₂O₃-based composites have demonstrated superior performance in the degradation of organic pollutants. A novel RGO-Dy₂O₃ nanocomposite, with Dy₂O₃ nanorods uniformly deposited on reduced graphene oxide nanosheets, exhibited a high photocatalytic degradation efficiency of 98.1% for methylene (B1212753) blue dye under solar light irradiation. researchgate.netresearchgate.net This efficiency was achieved within 60 minutes at a neutral pH. researchgate.netresearchgate.net Similarly, a Dy₂O₃@TiO₂ composite showed significantly higher degradation rates for Rhodamine B dye compared to either Dy₂O₃ or TiO₂ alone. optica.org The doping of zinc oxide (ZnO) nanoparticles with dysprosium has also been found to enhance photocatalytic activity, with 3% Dy-doped ZnO nanoparticles showing the highest decolorization of C. I. Acid Red 17 solution under visible light. chalcogen.ro Furthermore, Cu ions surface-doped Dy₂O₃ photocatalyst achieved a 94% degradation efficiency of methyl violet under visible light, a significant improvement over the undoped material. bohrium.com The formation of a binary Dy₂O₃-SiO₂ nanophotocatalyst has also been shown to be effective in the photodecomposition of various contaminants, degrading erythrosine by 92.9%. aip.org

In the field of electrocatalysis, this compound contributes to improved performance in reactions such as the oxygen reduction reaction (ORR). The Dy₂O₃@TiO₂ hybrid material demonstrated enhanced electrocatalytic activity for ORRs in alkaline conditions. optica.org The synergistic interaction between Dy₂O₃ and TiO₂ is credited for this enhanced activity and durability. optica.org Research on Dy₂O₃-Fe/NC has shown excellent ORR/OER activity, which is attributed to the close synergistic interaction between Fe and Dy and the generation of new FeNₓ-Dy₂O₃ active sites. mdpi.com Additionally, Bi₂O₃/Dy₂O₃ nanoflakes have exhibited good electro-catalytic activity towards the detection of L-cysteine. mdpi.com

Table 2: Photocatalytic Degradation Efficiency of Various Dy₂O₃ Composites

Photocatalyst Target Pollutant Degradation Efficiency Irradiation Source Reference
RGO-Dy₂O₃ Methylene Blue 98.1% Solar Light researchgate.netresearchgate.net
Dy₂O₃@TiO₂ Rhodamine B Significantly higher than individual components UV Irradiation (365 nm) optica.org
3% Dy-doped ZnO C. I. Acid Red 17 Highest among different dopant amounts Visible Light chalcogen.ro
Cu-Dy₂O₃ Methyl Violet 94% Visible Light bohrium.com

Modulation of Optical and Electronic Properties (e.g., Band Gap, Conductivity)

The incorporation of this compound into various host materials has been shown to significantly modulate their optical and electronic properties, including the energy band gap and electrical conductivity. These changes are crucial for the development of advanced optical and electronic devices.

The doping of materials with dysprosium ions can lead to a tunable energy band gap. In dysprosium-doped zinc zirconate nanocomposites, the energy band gap was found to vary between 2.99 and 3.07 eV depending on the Dy³⁺ concentration. optica.org The introduction of Dy³⁺ ions creates new energy states within the host's band gap, leading to a general decrease in the band gap energy compared to the undoped nanocomposite. optica.org Similarly, in barium-boro-tellurite glass, the optical band gap energy decreased from 3.155 to 2.1894 eV with increasing Dy₂O₃ content, before increasing at higher doping levels. chalcogen.ro Conversely, studies on dysprosium-doped copper oxide (Dy-CuO) thin films revealed that the optical band gap energies were higher than that of pure CuO thin films. researchgate.net The addition of Dy₂O₃ to a lithium-aluminium-borate glass system resulted in a decrease in the indirect band gap from 3.189 to 2.556 eV as the dopant concentration increased. mdpi.com This reduction is attributed to structural changes and an increase in electron localization within the glass matrix. mdpi.com

In terms of electronic properties, the AC conductivity of materials can also be influenced by Dy₂O₃ doping. For (K₀.₅Na₀.₅)NbO₃ ceramics doped with Dy₂O₃, the temperature dependence of AC conductivity was analyzed, revealing the existence of variable range hopping of charge carriers. aip.org The study of poly-methyl methacrylate (B99206) (PMMA) composites with Al₂O₃ showed that increasing the filler concentration led to an increase in AC electrical conductivity. uobabylon.edu.iq This is due to the formation of a network of filler particles that allows for easier passage of charge carriers. uobabylon.edu.iq

Table 3: Effect of Dy₂O₃ Doping on the Band Gap of Various Materials

Host Material Dopant Concentration Band Gap (eV) Trend Reference
Zinc Zirconate 0% - 5% Dy³⁺ 2.99 - 3.07 Tunable optica.org
Barium-boro-tellurite glass 0 - 1.25 mol% Dy₂O₃ 3.155 -> 2.1894 -> increases Decreases then increases chalcogen.ro
Copper Oxide (CuO) 1, 2, 3, and 5 at. wt% Dy Higher than pure CuO Increase researchgate.net

Alteration of Magnetic Behavior (e.g., Saturation Magnetization, Coercivity)

The introduction of this compound as a dopant or in composites has a profound impact on the magnetic properties of various materials, notably affecting parameters such as saturation magnetization and coercivity. Dysprosium itself exhibits complex magnetic behavior, being ferromagnetic at low temperatures and antiferromagnetic at higher temperatures, which contributes to its utility in modifying the magnetic characteristics of other materials. aps.orgras.ruaps.org

In the context of permanent magnets, co-doping Nd-Fe-B sintered magnets with Dy₂O₃ and MoS₂ has been shown to enhance coercivity. bohrium.com Specifically, the coercivity of magnets co-doped with 2 wt% Dy₂O₃ and 0.5 wt% MoS₂ increased from 1563.2 kA/m to 1710 kA/m without a significant decrease in remanence or maximum energy product. bohrium.comscispace.com This improvement is linked to a more uniform distribution of the Dy element within the magnet's microstructure. bohrium.com

Research on the Nd-based cuprate (B13416276) francisite has also demonstrated the significant influence of dysprosium doping on magnetic behavior. aps.org Doping with dysprosium at the Nd site leads to a gradual increase in magnetization with increasing dopant concentration. aps.org For instance, a 10 at. % Dy-doped NdCufr sample exhibited a significantly higher magnetization compared to both pristine and other doped (Ni, Co) francisite compounds. aps.org This enhancement is attributed to the five unpaired 4f electrons in Dy³⁺ ions. aps.org While the magnetization increases, the coercivity shows a monotonic decrease with higher Dy doping, indicating that the ferromagnetic material becomes magnetically softer or more reversible. aps.org

The doping of ferrimagnetic materials like Mn₃Ge with other elements has been shown to reduce magnetization while greatly enhancing coercivity. aps.org While this specific study did not use dysprosium, it highlights a common strategy in materials science to tune magnetic properties through doping. The intrinsic magnetic moment of dysprosium makes it a key element for manufacturing high-performance permanent magnets used in electric vehicles and wind turbines, as it enhances their ability to maintain magnetic properties at high temperatures. discoveryalert.com.au

Table 4: Magnetic Properties of Dysprosium-Doped Materials

Material Dopant Effect on Magnetization Effect on Coercivity Reference
Nd-Fe-B Sintered Magnet 2 wt% Dy₂O₃ / 0.5 wt% MoS₂ No obvious decrease Increased to 1710 kA/m bohrium.comscispace.com

Q & A

Q. What standard methods are employed to synthesize high-purity Dy₂O₃ nanoparticles, and how are they characterized?

Dy₂O₃ nanoparticles are typically synthesized via sol-gel, hydrothermal, or precipitation methods. For instance, hydrothermal synthesis under controlled pH and temperature conditions yields nanoparticles with uniform morphology. Post-synthesis, purification via calcination (800–1000°C) ensures high crystallinity. Characterization involves:

  • XRD for phase identification and crystallite size calculation (Scherrer equation) .
  • SEM/TEM for morphology and particle size distribution .
  • FT-IR to confirm oxide formation (Dy–O stretching bands at ~550 cm⁻¹) .

Q. How do the physical properties of Dy₂O₃ influence experimental design in high-temperature applications?

Dy₂O₃ has a melting point of 2330–2350°C and a density of 7.81 g/cm³ . These properties necessitate:

  • Use of refractory crucibles (e.g., platinum, alumina) for high-temperature reactions.
  • Controlled atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis during synthesis .
  • Thermal stability assessments via TGA to evaluate decomposition thresholds in composite materials .

Q. What spectroscopic techniques are critical for analyzing Dy₂O₃’s optical and electronic properties?

  • UV-Vis-NIR spectroscopy to measure wide bandgap (~4.8 eV) and absorption edges for optoelectronic applications .
  • Photoluminescence (PL) to study Dy³⁺ emission peaks (e.g., 480 nm, 575 nm) for lighting/laser materials .
  • XPS for surface composition analysis and oxidation state validation .

Advanced Research Questions

Q. How can researchers optimize Dy₂O₃ doping in semiconductor matrices (e.g., CdO) for mid-infrared plasmonic devices?

Dysprosium-doped CdO requires precise control of dopant concentration (0.5–2.0 wt%) to balance carrier concentration and optical losses. Key steps include:

  • Magnetron sputtering or chemical vapor deposition for uniform doping .
  • Hall effect measurements to assess carrier mobility and conductivity.
  • Ellipsometry to determine dielectric function modulation in the mid-IR range .

Q. What factors contribute to discrepancies in reported adsorption capacities of Dy₂O₃-based aerogels for rare earth recovery?

Contradictions arise from variations in:

  • Synthesis parameters (e.g., crosslinking agents like polyethyleneimine vs. graphene oxide) affecting pore structure .
  • pH-dependent speciation of Dy³⁺ ions, influencing binding site accessibility .
  • Regeneration cycles : Adsorption capacity decreases by ~15% after 5 cycles due to structural degradation .
  • Isotherm model selection : Langmuir models often overestimate capacity compared to Freundlich in heterogeneous systems .

Q. How does Dy₂O₃ concentration affect thermal stability and oxidative degradation in polymer composites?

In ultra-high-molecular-weight polyethylene (UHMWPE):

  • ≤20 wt% Dy₂O₃ : Enhances thermal stability by reducing chain mobility (confirmed via DSC ) .
  • >20 wt% Dy₂O₃ : No significant oxidative degradation observed due to Dy³⁺’s radical-scavenging properties .
  • Contrast with tungsten oxide composites, which show reduced oxidation resistance due to catalytic activity .

Q. What strategies mitigate experimental artifacts in dysprosium phonon density-of-states (pDOS) studies for single-molecule magnets (SMMs)?

For accurate pDOS measurements using nuclear resonant vibrational spectroscopy (NRVS) :

  • Use 3D-printed cryostat holders to minimize thermal drift during low-temperature (He-cooled) experiments .
  • Include counterions (e.g., NO₃⁻) in DFT simulations to account for phonon-mediated quantum tunneling effects .
  • Validate results with Mössbauer spectroscopy to correlate lattice vibrations with magnetic relaxation .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting data on Dy₂O₃’s dielectric properties in thin films?

  • Control substrate type (e.g., Si vs. quartz) to isolate interface effects .
  • Use impedance spectroscopy over a broad frequency range (10⁻²–10⁶ Hz) to distinguish bulk vs. grain boundary contributions .
  • Apply XRD pole figures to assess crystallographic texture influencing anisotropy .

Q. What statistical approaches are recommended for analyzing Dy₂O₃ nanoparticle size distributions?

  • Log-normal distribution fitting for asymmetric size data.
  • Kolmogorov-Smirnov tests to compare synthesis batches.
  • Principal Component Analysis (PCA) for multi-variable optimization (e.g., pH, temperature, precursor concentration) .

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